molecular formula C50H76N14O12 B141538 Locustatachykinin II CAS No. 126985-98-6

Locustatachykinin II

Katalognummer: B141538
CAS-Nummer: 126985-98-6
Molekulargewicht: 1065.2 g/mol
InChI-Schlüssel: OPJHAGZHVNQOSR-ZAHKTKHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Locustatachykinin II is a novel insect neuropeptide originally isolated from the locust, Locusta migratoria . It belongs to the invertebrate family of tachykinin-related peptides (TKRPs), which exhibit significant homology to vertebrate tachykinins, with greater sequence similarity to fish and amphibian tachykinins than to mammalian ones . The peptide is characterized by its C-terminal sequence, -Phe-Tyr-Gly-Val-Arg-NH2, which is analogous to the consensus motif of vertebrate tachykinins . Functionally, this compound is a myotropic peptide, demonstrating contractile activity on insect visceral muscles, particularly in the hindgut, an activity that is analogous to the function of substance P and other tachykinins in the vertebrate intestine . This makes it a crucial tool for studying the evolution and conservation of peptidergic signaling systems across bilaterians . Beyond its classical myotropic effects, research has revealed that tachykinin-related peptides like this compound are highly pleiotropic. In modern research, they are investigated as important neuromodulators in the central nervous system, where they influence circuits controlling locomotion, food search, and nociception . Furthermore, this peptide family has been shown to play a role in modulating immune-gene expression and antimicrobial activity in insects , as well as in regulating lipid metabolism and hormonal responses to metabolic stress . The study of this compound thus provides valuable insights into a wide range of physiological processes, including neurobiology, immunology, and comparative endocrinology.

Eigenschaften

CAS-Nummer

126985-98-6

Molekularformel

C50H76N14O12

Molekulargewicht

1065.2 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H76N14O12/c1-27(2)21-34(61-47(74)38-14-10-20-64(38)49(76)29(5)51)45(72)62-37(26-65)44(71)57-24-39(67)58-36(22-30-11-7-6-8-12-30)46(73)60-35(23-31-15-17-32(66)18-16-31)43(70)56-25-40(68)63-41(28(3)4)48(75)59-33(42(52)69)13-9-19-55-50(53)54/h6-8,11-12,15-18,27-29,33-38,41,65-66H,9-10,13-14,19-26,51H2,1-5H3,(H2,52,69)(H,56,70)(H,57,71)(H,58,67)(H,59,75)(H,60,73)(H,61,74)(H,62,72)(H,63,68)(H4,53,54,55)/t29-,33-,34-,35-,36-,37-,38-,41-/m0/s1

InChI-Schlüssel

OPJHAGZHVNQOSR-ZAHKTKHZSA-N

Isomerische SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(C)N

Sequenz

APLSGFYGVR

Synonyme

Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2
locustatachykinin II protein, Locusta migratoria
Lom-TK-II protein, Locusta migratoria
LomTK-II protein, Locusta migratoria

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Isolation of Locustatachykinin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal work leading to the discovery and isolation of Locustatachykinin II (Lom-TK-II), a key neuropeptide in the locust, Locusta migratoria. The methodologies and findings detailed herein are primarily based on the pioneering research published by Schoofs et al. in 1990, which first identified this member of the tachykinin peptide family in insects.

Core Data Summary

The isolation of this compound was a significant biochemical undertaking, requiring a large quantity of starting biological material to yield a small amount of purified peptide. The quantitative data from the original isolation is summarized below, providing a clear perspective on the scale of the effort and the low abundance of this neuropeptide.

ParameterValueReference
Starting Biological Material9,000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes[1]
SpeciesLocusta migratoria[1]
Final Yield of Lom-TK-II5.3 µg[1]
Estimated Content per Complex~0.6 ng[1]
Molecular Weight (from sequence)~1100 Da[1]
Amino Acid SequenceAla-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂[1][2][3]

Experimental Protocols

The successful isolation and characterization of this compound hinged on a series of meticulous experimental procedures, from tissue extraction to final sequencing. The key protocols are detailed below.

Tissue Extraction and Pre-purification
  • Tissue Dissection: 9,000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes were manually dissected from the locust, Locusta migratoria.[1]

  • Extraction: The collected tissues were extracted in a solution of methanol, water, and acetic acid in a 90:9:1 ratio.[1]

  • Initial Cleanup: The crude extract was then prepurified using Sep-pak cartridges to remove lipids and other interfering substances before proceeding to high-performance liquid chromatography (HPLC).[1]

Multi-step HPLC Purification

A sequential four-step HPLC protocol was employed to purify Lom-TK-II from the complex biological extract. The biological activity of the fractions was monitored at each stage using a bioassay.

  • Step 1: Phenyl Reverse-Phase HPLC

    • Column: µ-Bondapak phenyl[1]

    • Mobile Phase: A gradient of acetonitrile in 0.1% aqueous trifluoroacetic acid (TFA).

    • Fraction Collection: Biologically active fractions eluting between 62-64 minutes were collected for further purification.[1]

  • Step 2: C18 Reverse-Phase HPLC

    • Column: Rainin Microsorb C18, 4.6 mm x 25 cm[1]

    • Solvent A: 0.1% aqueous TFA[1]

    • Solvent B: 25% acetonitrile in 0.1% aqueous TFA[1]

    • Gradient: 100% A for 8 minutes, followed by a linear gradient to 100% B over 80 minutes.[1]

  • Step 3: C8 Reverse-Phase HPLC

    • Column: Supelcosil-DB C8, 4.6 mm x 1.5 cm[1]

    • Solvents: Same as the µ-Bondapak phenyl step.[1]

    • Gradient: 25% B for 8 minutes, then a linear gradient to 100% B over 80 minutes.[1]

    • Flow Rate: 1.5 ml/min[1]

    • Detection: UV at 214 nm[1]

  • Step 4: Gel Filtration HPLC

    • Column: Waters I-125 Protein-Pak, 7.8 mm x 30 cm[1]

    • Solvent A: 95% acetonitrile with 0.01% TFA[1]

    • Solvent B: 50% acetonitrile with 0.01% TFA[1]

Biological Activity Assay

Throughout the purification process, the presence of myotropic peptides was detected by their effect on the spontaneous contractions of the hindgut (proctodeum) of the cockroach, Leucophaea maderae.[1] This heterologous bioassay proved to be a sensitive and reliable method for tracking the biological activity of the locustatachykinins.[1] Fractions that caused an increase in the frequency or amplitude of muscle contractions were considered active and subjected to further purification. The locust oviduct was also used as a bioassay, with Lom-TK-II stimulating contractions at concentrations of 2.4 ± 0.3 x 10⁻⁹ M.[1]

Amino Acid Analysis and Sequencing
  • Amino Acid Analysis: The amino acid composition of the purified peptide was determined using the Waters Pico Tag method. This involved hydrolyzing the peptide samples in gaseous HCl, derivatizing the amino acids with phenylisothiocyanate (PITC), and analyzing the derivatives.[1] The molar ratio composition for Lom-TK-II was determined to be: Ser (1), Gly (2), Arg (1), Ala (1), Pro (1), Tyr (1), Val (1), Leu (1), and Phe (1).[3]

  • Sequencing: The primary structure of the peptide was determined by automated Edman degradation using an Applied Biosystems Gas/Liquid Phase Sequencer (470a).[1] This analysis yielded the amino acid sequence: Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg.[3] The C-terminal amidation was confirmed by comparing the HPLC retention time of the natural peptide with a synthetic version of the amidated peptide.[1]

Visualized Workflows and Pathways

To further elucidate the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_extraction Tissue Extraction & Pre-purification cluster_hplc Multi-Step HPLC Purification cluster_analysis Characterization start 9,000 Locust Brain Complexes extraction Methanol/Water/Acetic Acid (90:9:1) Extraction start->extraction sep_pak Sep-pak Cartridge Cleanup extraction->sep_pak hplc1 Step 1: µ-Bondapak Phenyl HPLC sep_pak->hplc1 hplc2 Step 2: Rainin Microsorb C18 HPLC hplc1->hplc2 bioassay1 Bioassay: Cockroach Hindgut hplc1->bioassay1 hplc3 Step 3: Supelcosil-DB C8 HPLC hplc2->hplc3 bioassay2 Bioassay: Cockroach Hindgut hplc2->bioassay2 hplc4 Step 4: Waters I-125 Protein-Pak HPLC hplc3->hplc4 bioassay3 Bioassay: Cockroach Hindgut hplc3->bioassay3 final_peptide Purified Lom-TK-II (5.3 µg) hplc4->final_peptide amino_acid Amino Acid Analysis sequencing Edman Degradation Sequencing final_peptide->amino_acid final_peptide->sequencing signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lom_tk This compound receptor Tachykinin Receptor (GPCR) lom_tk->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., Muscle Contraction) ca_release->cellular_response triggers pkc->cellular_response leads to

References

Locustatachykinin II: A Comprehensive Technical Guide on its Sequence, Structure, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Locustatachykinin II (Lom-TK-II), an insect neuropeptide from the tachykinin family. It covers the peptide's amino acid sequence, its three-dimensional structure, the experimental methodologies used for its characterization, and its associated signaling pathways. This document is intended to be a valuable resource for researchers in the fields of neuroscience, entomology, and pharmacology, as well as for professionals involved in the development of novel insecticides and therapeutic agents.

Amino Acid Sequence and Physicochemical Properties

This compound is a decapeptide with a C-terminal amidation, a common feature for many bioactive peptides.[1][2] The primary structure was determined by gas-phase sequence analysis.[2]

Table 1: Amino Acid Sequence of this compound [1][2]

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1AlanineA
2ProlineP
3LeucineL
4SerineS
5GlycineG
6PhenylalanineF
7TyrosineY
8GlycineG
9ValineV
10ArginineR
C-terminusAmidated-NH2

Full Sequence: Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅₀H₇₆N₁₄O₁₁
Molecular Weight1077.2 g/mol
Isoelectric Point (pI)9.85 (Predicted)
Grand Average of Hydropathicity (GRAVY)-0.450 (Predicted)

Three-Dimensional Structure

As of the latest available data, an experimentally determined three-dimensional structure of this compound through methods such as X-ray crystallography or NMR spectroscopy has not been deposited in the Protein Data Bank (PDB). However, computational modeling can provide valuable insights into its potential conformation.

Predicted 3D Structure

Due to the absence of an experimentally determined structure, a predicted three-dimensional model of this compound is presented here. This model was generated using the PEP-FOLD peptide structure prediction server, which utilizes a de novo approach based on a structural alphabet.[3][4] It is important to note that this is a theoretical model and awaits experimental validation.

In silico modeling suggests that this compound, like other small neuropeptides, is likely to be flexible in solution, adopting a range of conformations. The predicted structure may represent a low-energy state that could be relevant for its interaction with its receptor.

Experimental Protocols

The characterization of this compound involved a series of meticulous experimental procedures, from its isolation from locust brains to the determination of its primary structure.

Isolation of this compound

The isolation of this compound from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes of the locust, Locusta migratoria, was a multi-step process.[2]

G Tissue Tissue Homogenization (Methanol/Water/Acetic Acid) SepPak Sep-Pak C18 Cartridge Purification Tissue->SepPak Crude Extract HPLC1 Reversed-Phase HPLC 1 (μ-Bondapak Phenyl) SepPak->HPLC1 Pre-purified Peptides HPLC2 Reversed-Phase HPLC 2 (μ-Bondapak C18) HPLC1->HPLC2 Active Fractions HPLC3 Reversed-Phase HPLC 3 (Ultrapore C8) HPLC2->HPLC3 Further Purified Fractions Final Final Purification (SuperPac S-5 C8) HPLC3->Final Isolated Peptide

Amino Acid Sequence Determination

The primary structure of the purified peptide was determined using the following methods:[2]

  • Amino Acid Analysis: The peptide was hydrolyzed, and the constituent amino acids were derivatized with phenylisothiocyanate (PITC). The resulting PITC-amino acids were then separated and quantified by reversed-phase HPLC to determine the amino acid composition.

  • Gas-Phase Edman Degradation: The purified peptide was subjected to automated Edman degradation using a gas-phase sequencer. This process sequentially removes amino acid residues from the N-terminus, which are then identified by HPLC, allowing for the determination of the amino acid sequence.

  • C-terminal Amidation Analysis: The presence of a C-terminal amide was confirmed by comparing the retention time of the natural peptide with that of a synthetic peptide with a free carboxyl C-terminus during HPLC analysis.

Signaling Pathway

Locustatachykinins, including this compound, are known to exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[5][6] While a specific receptor for this compound has been localized in the locust nervous system, the detailed downstream signaling cascade is understood through the characterization of related insect tachykinin receptors.[7]

The binding of this compound to its receptor is believed to activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses. In some systems, tachykinin signaling can also lead to an increase in cyclic AMP (cAMP) levels.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LomTKII This compound Receptor Tachykinin Receptor (GPCR) Gq Gαq PLC Phospholipase C PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_out Ca²⁺ ER->Ca2_out Releases Ca2_out->PKC Activates Response Cellular Response (e.g., Muscle Contraction) Ca2_out->Response Modulates Activity PKC->Response Phosphorylates Targets

Biological Function and Significance

Locustatachykinins are pleiotropic neuropeptides with a wide range of functions in insects. They are notably involved in the regulation of muscle contraction, particularly in the gut and reproductive tissues.[2][8] The widespread distribution of locustatachykinin-like immunoreactive neurons in the locust brain suggests their role as important neurotransmitters or neuromodulators in the central nervous system.[9] Furthermore, there is evidence that locustatachykinins can induce the release of adipokinetic hormone, indicating a role in metabolic regulation.[10]

The conservation of the C-terminal sequence motif among tachykinins across different phyla highlights their evolutionary importance.[8] For drug development professionals, the insect tachykinin signaling system presents a potential target for the development of novel and specific insecticides that would have minimal off-target effects on vertebrates. Understanding the structure-activity relationships of this compound and its interaction with its receptor is a critical step towards this goal.

References

The Multifaceted Roles of Locustatachykinin II in Insect Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Locustatachykinin II (Lom-TK-II), a member of the tachykinin family of neuropeptides, plays a pivotal role in regulating a diverse array of physiological processes in insects. First isolated from the locust, Locusta migratoria, this decapeptide has been the subject of extensive research, revealing its functions as a potent myotropin, a neuromodulator in the central nervous system, and a regulator of metabolic and immune responses. This technical guide provides an in-depth overview of the core functions of this compound, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Functions and Physiological Effects

This compound is primarily recognized for its potent myotropic activity on visceral muscles. It is also implicated in a range of other physiological processes, including neurotransmission, metabolic regulation, and immune modulation.

Myotropic Function

Lom-TK-II induces contractions in various insect visceral muscles, a function analogous to the role of vertebrate tachykinins in smooth muscle motility.[1][2] The sensitivity to Lom-TK-II varies across different muscle tissues and insect species.

Table 1: Myotropic Effects of this compound on Insect Visceral Muscles

Insect SpeciesTissueEffectThreshold Concentration (M)Reference
Leucophaea maderae (Cockroach)HindgutIncreased spontaneous contractions1.5 ± 0.18 x 10⁻¹⁰[3]
Locusta migratoria (Locust)ForegutIncreased spontaneous contractions3.2 ± 0.3 x 10⁻⁹[3]
Locusta migratoria (Locust)OviductStimulation of contractions2.4 ± 0.3 x 10⁻⁹[3]

Note: Data represents the concentration at which a response was first observed.

Neuromodulatory Roles

The widespread distribution of locustatachykinin-like immunoreactive neurons throughout the insect central nervous system suggests a significant role in neurotransmission and neuromodulation.[2]

Immunomodulatory Function

Recent studies have highlighted the involvement of tachykinin-related peptides in the insect immune system. In the mealworm beetle, Tenebrio molitor, a tachykinin-related peptide (Tenmo-TRP-7) has been shown to modulate the expression of immune-related genes.[4]

Table 2: Immunomodulatory Effects of a Tachykinin-Related Peptide in Tenebrio molitor

TreatmentConcentration (M)Time PointEffect on Gene ExpressionReference
Tenmo-TRP-710⁻⁸24 hoursRegulation of cellular response genes[4]
Tenmo-TRP-710⁻⁶24 hoursDownregulation of humoral response genes (e.g., attacin 2, tenecin 3, Toll receptor)[4]

Signaling Pathway of this compound

This compound exerts its effects by binding to a G protein-coupled receptor (GPCR).[1][5] Activation of this receptor initiates a downstream signaling cascade involving the production of second messengers, ultimately leading to a physiological response. The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and there is also evidence for the stimulation of cyclic AMP (cAMP) accumulation.[5]

Locustatachykinin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lom-TK-II This compound GPCR Tachykinin Receptor (GPCR) Lom-TK-II->GPCR Binds to G-Protein G Protein GPCR->G-Protein Activates cAMP cAMP GPCR->cAMP Stimulates accumulation of PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G-Protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Ca2+ Ca²⁺ Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca2+->Physiological_Response cAMP->Physiological_Response ER->Ca2+ Releases

Caption: this compound signaling pathway. (Max Width: 760px)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Insect Visceral Muscle Contraction Assay

This protocol describes the measurement of myotropic activity of this compound on isolated insect visceral muscle.

Materials:

  • Insect saline solution (e.g., for Locusta migratoria: 9.82 g/L NaCl, 0.48 g/L KCl, 0.73 g/L MgCl₂·6H₂O, 0.47 g/L CaCl₂·2H₂O, 0.95 g/L NaH₂PO₄, 0.18 g/L NaHCO₃, 4 g/L glucose)

  • Isolated insect tissue (e.g., locust oviduct or foregut)

  • Force transducer system

  • Data acquisition system

  • Dissection tools

  • Perfusion chamber

  • Synthetic this compound

Procedure:

  • Dissect the desired visceral muscle (e.g., oviduct) from the insect in cold saline.

  • Mount the tissue in a perfusion chamber filled with insect saline, attaching one end to a fixed point and the other to a force transducer.

  • Allow the muscle to equilibrate until a stable baseline of spontaneous contractions is recorded.

  • Introduce this compound into the perfusion chamber at various concentrations.

  • Record the changes in contraction frequency and amplitude using the data acquisition system.

  • Wash the tissue with fresh saline between applications of different concentrations to allow for recovery.

  • Analyze the data to determine threshold concentrations and, if possible, construct a dose-response curve to calculate the EC₅₀ value.

Muscle_Contraction_Workflow Dissect_Muscle 1. Dissect visceral muscle in cold saline Mount_Tissue 2. Mount tissue in perfusion chamber Dissect_Muscle->Mount_Tissue Equilibrate 3. Equilibrate and record baseline contractions Mount_Tissue->Equilibrate Apply_LomTK 4. Apply this compound at varying concentrations Equilibrate->Apply_LomTK Record_Response 5. Record changes in contraction Apply_LomTK->Record_Response Wash 6. Wash tissue with fresh saline Record_Response->Wash Analyze_Data 7. Analyze data for threshold and EC50 Record_Response->Analyze_Data Wash->Apply_LomTK Repeat for each concentration

Caption: Experimental workflow for muscle contraction assay. (Max Width: 760px)
Receptor Binding Assay

This protocol outlines a method for characterizing the binding of this compound to its receptor using a radioligand binding assay.

Materials:

  • Insect cell line expressing the Locustatachykinin receptor (e.g., Sf9 or S2 cells) or insect tissue homogenates

  • Radiolabeled tachykinin analog (e.g., ¹²⁵I-labeled peptide)

  • Unlabeled this compound

  • Binding buffer

  • Cell harvesting and membrane preparation reagents

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest insect cells expressing the receptor.

    • Lyse the cells and homogenize to isolate the cell membranes.

    • Centrifuge to pellet the membranes and resuspend in binding buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, radiolabeled ligand, and varying concentrations of unlabeled this compound (for competition assay).

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Perform saturation binding experiments to determine the receptor density (Bmax) and dissociation constant (Kd) of the radioligand.

    • Analyze competition binding data to determine the inhibition constant (Ki) of this compound.

Quantification of Second Messengers

This protocol provides a general framework for measuring changes in intracellular second messenger levels (cAMP and IP₃) in response to this compound stimulation.

Materials:

  • Insect cell line expressing the Locustatachykinin receptor

  • This compound

  • Commercial ELISA or radioimmunoassay kits for cAMP and IP₃

  • Cell lysis buffer

  • Plate reader or appropriate detection instrument

Procedure:

  • Culture insect cells in a multi-well plate.

  • Stimulate the cells with varying concentrations of this compound for different time periods.

  • Lyse the cells to release the intracellular contents.

  • Follow the manufacturer's instructions for the specific cAMP or IP₃ assay kit to quantify the second messenger levels in the cell lysates.

  • Measure the absorbance or radioactivity using a plate reader or other suitable instrument.

  • Normalize the second messenger levels to the protein concentration of the cell lysate.

Gene Expression Analysis by RNA-Seq

This protocol describes a workflow for analyzing changes in gene expression in response to this compound using RNA sequencing.

Materials:

  • Insects or insect tissues of interest

  • This compound

  • RNA extraction kit

  • RNA sequencing library preparation kit

  • Next-generation sequencing platform

  • Bioinformatics software for data analysis

Procedure:

  • Sample Preparation:

    • Treat insects or isolated tissues with this compound or a control solution.

    • Extract total RNA from the samples using a suitable RNA extraction kit.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol.

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to a reference genome or transcriptome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in response to this compound treatment.

    • Functional Annotation: Perform gene ontology and pathway analysis to understand the biological functions of the differentially expressed genes.

RNA_Seq_Workflow Sample_Prep 1. Sample Preparation (Lom-TK-II Treatment) RNA_Extraction 2. RNA Extraction Sample_Prep->RNA_Extraction Library_Prep 3. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 5. Bioinformatics Analysis (QC, Mapping, Quantification, Differential Expression) Sequencing->Data_Analysis Functional_Annotation 6. Functional Annotation (GO, Pathway Analysis) Data_Analysis->Functional_Annotation

Caption: Workflow for RNA-Seq analysis. (Max Width: 760px)

Conclusion and Future Directions

This compound is a pleiotropic neuropeptide with a significant impact on insect physiology. Its well-established myotropic function, coupled with emerging roles in neuromodulation and immunity, makes it a compelling target for further investigation. The development of selective agonists and antagonists for the this compound receptor will be instrumental in dissecting its precise physiological functions and could pave the way for novel strategies in pest management and the development of insect-specific pharmaceuticals. Future research should focus on obtaining comprehensive dose-response data for its various effects, further elucidating the downstream components of its signaling pathway, and exploring its function in a wider range of insect species.

References

A Technical Guide to the Identification and Cloning of the Locustatachykinin II Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the core methodologies for identifying and cloning the Locustatachykinin II (Lom-TK-II) gene from the migratory locust, Locusta migratoria. It details the experimental protocols, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

Locustatachykinin I and II (Lom-TK-I and Lom-TK-II) are neuropeptides isolated from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes of the migratory locust, Locusta migratoria.[1][2] These peptides belong to the tachykinin family, which are known for their myotropic and neuromodulatory functions in both vertebrates and invertebrates.[1][3] Lom-TK-II, a decapeptide with the amino acid sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂, has been shown to be a potent stimulator of visceral muscle contractions in insects.[1][2] Understanding the genetic basis of Lom-TK-II production and its signaling pathways is crucial for the development of novel insect control agents and for advancing our knowledge of insect physiology.

Gene Identification and Cloning Strategies

The identification and cloning of the gene encoding the Lom-TK-II precursor can be achieved through a combination of bioinformatics and molecular biology techniques. The availability of the Locusta migratoria genome and extensive transcriptome datasets has streamlined this process, moving from traditional library screening to more targeted in silico and PCR-based approaches.[4]

In Silico Identification from Genome and Transcriptome Databases

The primary step involves searching publicly available Locusta migratoria genome and expressed sequence tag (EST) databases for sequences encoding the Lom-TK-II peptide.

Experimental Protocol: In Silico Gene Identification

  • TBlastN Search: Use the known amino acid sequence of Lom-TK-II (APLSGFYGV R) as a query in a TBlastN search against the Locusta migratoria transcriptome shotgun assembly (TSA) and EST databases available on NCBI. This will identify transcripts that potentially encode the Lom-TK precursor protein.

  • Precursor Annotation: Analyze the identified transcripts for open reading frames (ORFs) that encode a signal peptide followed by the Lom-TK-II sequence. Tachykinin precursors typically contain multiple tachykinin-related peptides, which are flanked by conserved cleavage sites (e.g., KR, RR). A study by Clynen et al. (2006) successfully used this method to annotate the tachykinin precursor in Locusta migratoria from an EST database.[5]

  • Genomic Localization: Once a candidate transcript is identified, use its sequence to perform a BLASTN search against the Locusta migratoria genome assembly to determine the gene's locus, including its exon-intron structure.

cDNA Cloning by PCR and RACE

Following in silico identification, the full-length cDNA of the Lom-TK-II precursor gene can be cloned from locust CNS tissue.

Experimental Protocol: Full-Length cDNA Cloning

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the brain and subesophageal ganglion of Locusta migratoria using a suitable method (e.g., TRIzol reagent). Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

  • PCR Amplification: Design gene-specific primers based on the 5' and 3' untranslated regions (UTRs) of the predicted transcript. Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequence.

  • Rapid Amplification of cDNA Ends (RACE): If the full-length sequence is not obtained, perform 5' and 3' RACE to amplify the unknown ends of the transcript. This involves ligating an adapter to the cDNA and using a combination of an adapter-specific primer and a gene-specific primer for PCR.

  • Cloning and Sequencing: Ligate the purified PCR products into a cloning vector (e.g., pGEM-T Easy) and transform into competent E. coli cells. Sequence multiple clones to obtain a consensus sequence and confirm the identity of the Lom-TK-II precursor gene.

Workflow for this compound Gene Cloning

gene_cloning_workflow cluster_insilico In Silico Identification cluster_molecular Molecular Cloning lom_tk_seq Lom-TK-II Amino Acid Sequence tblastn TBlastN Search (Transcriptome/EST Databases) lom_tk_seq->tblastn precursor_annotation Precursor Annotation (Signal Peptide, Cleavage Sites) tblastn->precursor_annotation blastn BLASTN Search (Genome Assembly) precursor_annotation->blastn pcr_race PCR and RACE precursor_annotation->pcr_race Design Primers gene_locus Gene Locus and Structure blastn->gene_locus rna_extraction RNA Extraction (Locust CNS) cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis cdna_synthesis->pcr_race cloning_sequencing Cloning and Sequencing pcr_race->cloning_sequencing full_length_cdna Full-Length Lom-TK Precursor cDNA cloning_sequencing->full_length_cdna

Caption: Workflow for the identification and cloning of the Lom-TK-II gene.

Quantitative Analysis of Gene Expression

Quantitative real-time PCR (qPCR) is the standard method for analyzing the expression levels of the Lom-TK-II gene in different tissues and at various developmental stages of Locusta migratoria.

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

  • Tissue Dissection and RNA Extraction: Dissect various tissues (e.g., brain, subesophageal ganglion, midgut, fat body, ovaries, testes) from different developmental stages (nymphal instars, adults) of L. migratoria. Immediately extract total RNA to preserve transcript integrity.

  • cDNA Synthesis: Synthesize first-strand cDNA from equal amounts of total RNA for each sample using a high-fidelity reverse transcriptase.

  • Primer Design and Validation: Design qPCR primers that amplify a short region (100-200 bp) of the Lom-TK-II gene. Validate the primer efficiency through a standard curve analysis using a serial dilution of cDNA.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based detection method. Include a no-template control and a no-reverse-transcriptase control to check for contamination.

  • Data Analysis: Normalize the expression of the Lom-TK-II gene to one or more validated reference genes (e.g., actin, GAPDH) and calculate the relative expression levels using the 2-ΔΔCt method.

This compound Signaling Pathway

Insect tachykinins, including Lom-TK-II, are known to act through G-protein coupled receptors (GPCRs), leading to the activation of intracellular signaling cascades. While the specific receptor for Lom-TK-II in Locusta migratoria has not been functionally cloned and characterized, studies on tachykinin receptors in other insects, such as Drosophila melanogaster and the stable fly Stomoxys calcitrans, provide a well-established model for its likely signaling pathway.[5][6] This typically involves the activation of phospholipase C and subsequent mobilization of intracellular calcium.[5][6]

Proposed Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol lom_tk_ii Lom-TK-II tk_receptor Tachykinin Receptor (GPCR) lom_tk_ii->tk_receptor Binds g_protein Gq Protein tk_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release ca2 [Ca²⁺]i ↑ ca2_release->ca2 Increased Intracellular Ca²⁺ ca2->pkc Activates cellular_response Cellular Response (e.g., Muscle Contraction) ca2->cellular_response Directly Activates pkc->cellular_response Phosphorylates Targets

References

Locustatachykinin II: A Comprehensive Technical Guide to its Expression in the Locust Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locustatachykinin II (Lom-TK-II) is a member of the tachykinin family of neuropeptides, which are known to be multifunctional signaling molecules in both vertebrates and invertebrates.[1][2] In insects, these peptides are involved in a variety of physiological processes, including muscle contraction, pheromone production, and the regulation of homeostasis.[3] Lom-TK-II, along with its counterpart Locustatachykinin I (Lom-TK-I), was first isolated from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes of the migratory locust, Locusta migratoria.[1][2] This guide provides an in-depth overview of the expression of Lom-TK-II within the locust nervous system, presenting quantitative data, detailed experimental methodologies, and a proposed signaling pathway to serve as a resource for researchers and professionals in drug development.

Data Presentation: Quantitative Expression of Locustatachykinin

The distribution of Locustatachykinin (Lom-TK) is widespread throughout the locust nervous system, with varying concentrations in different tissues. The following tables summarize the quantitative data on Lom-TK expression, primarily focusing on Lom-TK-I and Lom-TK-II, as antibodies used for quantification often recognize both isoforms.

TissueSpeciesQuantity of Lom-TK-IIMethodReference
Brain-Corpora Cardiaca-Corpora Allata-Suboesophageal Ganglion ComplexLocusta migratoria~0.6 ng per complexHPLC and Amino Acid Analysis[1]
Midgut (Female)Locusta migratoriaTwo to three times more than maleRadioimmunoassay (RIA)[4]

Table 1: Quantitative Analysis of this compound in Specific Locust Tissues. This table highlights the concentration of Lom-TK-II found in the central nervous system and the relative abundance in the midgut, indicating a potential role in both neural signaling and gut function.

Nervous System RegionSpeciesNumber of Lom-TK-Immunoreactive NeuronsMethodReference
Brain (Total)Locusta migratoria~800Immunohistochemistry[5]
- ProtocerebrumLocusta migratoriaPresentImmunohistochemistry[5]
- DeutocerebrumLocusta migratoriaPresentImmunohistochemistry[5]
- TritocerebrumLocusta migratoriaPresentImmunohistochemistry[5]
Optic LobesLocusta migratoriaPresentImmunohistochemistry[5]
Frontal GanglionLocusta migratoriaPresentImmunohistochemistry[5]
Central ComplexSchistocerca gregariaAt least 66Immunohistochemistry[6]
Thoracic GangliaLeucophaea maderae (Cockroach)6 per ganglionImmunohistochemistry[7]
Abdominal Ganglia (unfused)Leucophaea maderae (Cockroach)2 per ganglionImmunohistochemistry[7]

Table 2: Distribution of Locustatachykinin-like Immunoreactive Neurons in the Insect Central Nervous System. This table provides a semi-quantitative overview of the number and location of neurons expressing Lom-TK-like peptides. While some data is from a related insect species, it offers valuable insight into the likely distribution within locusts. The widespread presence of these neurons suggests their integral role in signal processing and transfer.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for key experiments used to study this compound expression.

Immunohistochemistry for this compound Localization

This protocol is adapted from established methods for neuropeptide localization in the insect brain and can be optimized for Lom-TK-II.

1. Tissue Preparation:

  • Dissect the brain and other nervous tissues from adult locusts (Locusta migratoria or Schistocerca gregaria) in cold locust saline (e.g., 150 mM NaCl, 5 mM KCl, 5 mM CaCl2, 2 mM MgCl2, 4 mM NaHCO3, 10 mM Hepes, 25 mM sucrose, pH 7.1).

  • Fix the tissue in 4% paraformaldehyde in 0.1 M phosphate-buffered saline (PBS) at 4°C for 12-24 hours.

  • Wash the tissue thoroughly in PBS (3 x 10 minutes).

  • Cryoprotect the tissue by incubating in a sucrose/PBS solution with increasing concentrations (10%, 20%, 30%) until the tissue sinks at each step.

  • Embed the tissue in an appropriate medium (e.g., OCT compound) and freeze at -80°C.

  • Section the frozen tissue at 10-20 µm using a cryostat and mount on gelatin-coated slides.

2. Immunohistochemical Staining:

  • Wash the sections with PBS containing 0.3% Triton X-100 (PBST) for 3 x 10 minutes.

  • Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBST) for 1-2 hours at room temperature.

  • Incubate the sections with the primary antibody against Locustatachykinin (an antibody that recognizes both Lom-TK-I and -II is commonly used) diluted in the blocking solution overnight at 4°C. Optimal antibody concentration should be determined empirically.

  • Wash the sections with PBST for 3 x 10 minutes.

  • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in PBST for 2 hours at room temperature in the dark.

  • Wash the sections with PBST for 3 x 10 minutes and then with PBS for 10 minutes in the dark.

  • Mount the coverslips with an anti-fade mounting medium.

  • Visualize the staining using a fluorescence or confocal microscope.

In Situ Hybridization for this compound mRNA Localization

This protocol provides a method to visualize the cells actively transcribing the Lom-TK-II gene.

1. Probe Preparation:

  • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the Lom-TK-II mRNA sequence. A sense probe should also be prepared as a negative control.

2. Tissue Preparation:

  • Prepare tissue sections as described in the immunohistochemistry protocol (steps 1a-1e).

3. Hybridization:

  • Pre-treat sections with proteinase K to improve probe penetration.

  • Pre-hybridize the sections in a hybridization buffer without the probe for 1-2 hours at a specific hybridization temperature (e.g., 55-65°C).

  • Hybridize the sections with the DIG-labeled antisense probe in the hybridization buffer overnight at the hybridization temperature in a humidified chamber.

4. Post-Hybridization Washes and Detection:

  • Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound probe.

  • Wash the sections in a suitable buffer (e.g., MABT: maleic acid buffer with Tween-20).

  • Block non-specific binding with a blocking solution.

  • Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

  • Wash the sections thoroughly with MABT.

  • Equilibrate the sections in a detection buffer.

  • Incubate the sections in a substrate solution containing NBT/BCIP in the dark until the desired color develops.

  • Stop the reaction by washing with distilled water.

  • Dehydrate the sections through an ethanol series, clear with xylene, and mount with a suitable mounting medium.

Quantitative Mass Spectrometry for this compound

This workflow outlines the general steps for the quantification of Lom-TK-II in locust nervous tissue using mass spectrometry.

1. Sample Preparation:

  • Dissect specific ganglia or regions of the nervous system.

  • Extract peptides using an appropriate solvent (e.g., acidified methanol).

  • Purify and concentrate the peptide extract using solid-phase extraction (SPE).

2. Mass Spectrometry Analysis:

  • Analyze the peptide extract using a high-resolution mass spectrometer (e.g., MALDI-TOF/TOF or ESI-QTOF) coupled with a liquid chromatography system (LC-MS/MS).

  • For quantification, a stable isotope-labeled internal standard of Lom-TK-II should be added to the sample prior to extraction.

  • Acquire data in a targeted manner, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to specifically measure the signal from the endogenous and labeled Lom-TK-II.

3. Data Analysis:

  • Process the mass spectrometry data using specialized software.

  • Generate a standard curve using known concentrations of the Lom-TK-II standard.

  • Quantify the amount of Lom-TK-II in the sample by comparing the signal intensity of the endogenous peptide to that of the internal standard.

Mandatory Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound, based on studies of tachykinin receptors in other insect species. It is hypothesized that Lom-TK-II binds to a G protein-coupled receptor (GPCR), leading to the activation of phospholipase C and subsequent downstream signaling events.

LomTKII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LomTKII This compound TK_Receptor Tachykinin Receptor (GPCR) LomTKII->TK_Receptor Gq Gq protein TK_Receptor->Gq activates AC Adenylyl Cyclase (AC) TK_Receptor->AC may also activate PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto releases Ca2+ Ca2_ER Ca2+ Physiological_Response Physiological Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca2_cyto->Physiological_Response leads to PKC->Physiological_Response leads to cAMP cAMP AC->cAMP produces cAMP->Physiological_Response modulates

Caption: Hypothetical signaling cascade of this compound.

Experimental Workflow for this compound Research

This diagram outlines a logical workflow for investigating the expression and function of this compound.

LomTKII_Workflow cluster_discovery Discovery & Characterization cluster_localization Localization & Quantification cluster_function Functional Analysis cluster_application Application Tissue_Extraction Tissue Extraction (e.g., Brain, Ganglia) HPLC HPLC Purification Tissue_Extraction->HPLC Quant_MS Quantitative MS (Peptide Quantification) Tissue_Extraction->Quant_MS RIA Radioimmunoassay (Peptide Quantification) Tissue_Extraction->RIA Mass_Spec_ID Mass Spectrometry (Identification) HPLC->Mass_Spec_ID Sequencing Amino Acid Sequencing Mass_Spec_ID->Sequencing IHC Immunohistochemistry (Protein Localization) Sequencing->IHC ISH In Situ Hybridization (mRNA Localization) Sequencing->ISH Receptor_Cloning Receptor Cloning & Expression Sequencing->Receptor_Cloning Bioassays Myotropic Bioassays (e.g., Gut, Oviduct) IHC->Bioassays ISH->Bioassays Quant_MS->Bioassays RIA->Bioassays Behavioral_Studies Behavioral Assays Bioassays->Behavioral_Studies Signaling_Studies Second Messenger Analysis (Ca2+, cAMP, IP3) Receptor_Cloning->Signaling_Studies Signaling_Studies->Behavioral_Studies Drug_Development Drug/Insecticide Development Behavioral_Studies->Drug_Development

Caption: Research workflow for this compound studies.

Conclusion

This compound is a significant neuropeptide with a broad distribution throughout the locust nervous system, suggesting its involvement in a multitude of physiological functions. This guide has synthesized the current knowledge on its quantitative expression, provided detailed experimental protocols for its study, and proposed a signaling pathway based on related insect systems. For researchers in neurobiology and professionals in drug development, understanding the intricacies of the this compound system offers a promising avenue for the development of novel and specific insect control agents. Further research, particularly in the characterization of the locust-specific tachykinin receptors and the in vivo functional roles of Lom-TK-II, will be crucial in fully elucidating the importance of this neuropeptide.

References

The Pro-Motility Role of Locustatachykinin II in the Insect Gut: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Locustatachykinin II (Lom-TK-II), a member of the tachykinin-related peptide family in insects, plays a significant role in the regulation of gut motility. This technical guide provides an in-depth analysis of the physiological actions of Lom-TK-II on the insect digestive tract, its underlying signaling mechanisms, and detailed protocols for its experimental investigation. Lom-TK-II exerts a myostimulatory effect on the insect gut, increasing the frequency and amplitude of muscle contractions. This action is mediated through G-protein coupled receptors, leading to the activation of downstream second messenger pathways involving intracellular calcium and cyclic AMP. Understanding the function of Lom-TK-II and its signaling cascade offers potential avenues for the development of novel insect pest control agents targeting gut function.

Introduction

Insect gut motility is a complex physiological process essential for digestion, nutrient absorption, and excretion. It is regulated by a sophisticated interplay of neuronal and hormonal signals, with neuropeptides acting as key modulators. The tachykinin-related peptides are a conserved family of neuropeptides found throughout the animal kingdom that are involved in a variety of physiological processes, including muscle contraction. In insects, this family includes the locustatachykinins (Lom-TKs), which have been shown to be potent stimulators of visceral muscle contractions.

This guide focuses specifically on this compound (Lom-TK-II), a decapeptide originally isolated from the locust, Locusta migratoria.[1][2] We will explore its structure, physiological effects on gut motility, the receptors and signaling pathways it activates, and provide detailed experimental methodologies for its study.

Physiological Role of this compound in Insect Gut Motility

Lom-TK-II is a potent myotropic peptide that stimulates contractions of the insect gut, including the foregut, midgut, and hindgut.[1] Its primary role is to increase the tone, frequency, and amplitude of spontaneous muscle contractions, thereby influencing the passage of food through the digestive tract.

Myotropic Effects on Different Gut Regions

The effects of Lom-TK-II have been demonstrated in several insect species, most notably in locusts and cockroaches. In Locusta migratoria, synthetic Lom-TK-II stimulates contractions of the foregut.[1] In the cockroach, Leucophaea maderae, the hindgut has been extensively used as a bioassay for tachykinin activity, where Lom-TK-II induces an increase in the frequency and amplitude of spontaneous contractions.[1] Studies on the locust midgut have also shown that locustatachykinins, including isoforms I through IV, stimulate the contraction of circular muscles in a dose-dependent manner.[3]

Quantitative Data on the Myotropic Activity of this compound

The stimulatory effect of Lom-TK-II on insect gut motility is dose-dependent. While comprehensive dose-response curves and EC50 values are not extensively reported in the literature, threshold concentrations for its activity have been established.

Insect SpeciesGut RegionPeptideThreshold Concentration (M)Reference
Leucophaea maderaeHindgutNatural Lom-TK-II1.4 ± 0.18 x 10⁻⁹[1]
Leucophaea maderaeHindgutSynthetic Lom-TK-II1.5 ± 0.18 x 10⁻⁹[1]
Locusta migratoriaForegutSynthetic Lom-TK-II3.2 ± 0.3 x 10⁻⁹[1]

Table 1: Threshold concentrations of this compound for stimulating insect gut contractions.

Signaling Pathway of this compound

The actions of Lom-TK-II on insect gut muscle are initiated by its binding to specific G-protein coupled receptors (GPCRs) on the surface of muscle cells.[4] While the specific receptor for Lom-TK-II has not been definitively deorphanized in all insect species, studies on related tachykinin receptors in Drosophila melanogaster and other insects provide a model for its signaling cascade.[5][6]

Binding of Lom-TK-II to its receptor is proposed to activate two primary downstream signaling pathways:

  • Phospholipase C (PLC) Pathway: Activation of the GPCR leads to the stimulation of phospholipase C. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ is a key event in initiating muscle contraction.

  • Adenylate Cyclase (AC) Pathway: Evidence also suggests that tachykinin receptors can couple to G-proteins that activate adenylate cyclase.[6][7] This leads to an increase in the intracellular concentration of cyclic AMP (cAMP). cAMP, in turn, can activate Protein Kinase A (PKA), which may phosphorylate various downstream targets to modulate muscle contraction. The interplay between the Ca²⁺ and cAMP pathways allows for fine-tuning of the contractile response.

LomTKII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LomTKII This compound Receptor Tachykinin Receptor (GPCR) LomTKII->Receptor Binds Gq Gαq Receptor->Gq Activates Gs Gαs Receptor->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylate Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 Ca Ca²⁺ (intracellular) IP3->Ca Release from ER Contraction Muscle Contraction Ca->Contraction Initiates cAMP cAMP ATP->cAMP cAMP->Contraction Modulates Experimental_Workflow cluster_preparation Tissue Preparation cluster_setup Experimental Setup cluster_experiment Data Acquisition cluster_analysis Data Analysis Dissection 1. Dissect Insect Gut Isolation 2. Isolate Gut Region Dissection->Isolation Ligation 3. Ligate Ends of Gut Segment Isolation->Ligation Mounting 4. Mount Tissue in Organ Bath Ligation->Mounting Tension 5. Apply Preload Tension Mounting->Tension Equilibration 6. Equilibrate Preparation Tension->Equilibration Baseline 7. Record Baseline Contractions Equilibration->Baseline Application 8. Apply Lom-TK-II Baseline->Application Recording 9. Record Myotropic Response Application->Recording Washout 10. Washout Recording->Washout Parameters 11. Measure Frequency, Amplitude, Tone Recording->Parameters Washout->Application Repeat for different concentrations DoseResponse 12. Construct Dose-Response Curve Parameters->DoseResponse

References

Preliminary Studies on the Locustatachykinin II Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locustatachykinins are a family of neuropeptides found in insects that belong to the broader tachykinin superfamily, which is characterized by a conserved C-terminal amino acid sequence.[1] Locustatachykinin II (Lom-TK-II), isolated from the locust Locusta migratoria, is a decapeptide with the amino acid sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂.[1][2] Like other tachykinins, it is known to exhibit myotropic activity, stimulating contractions in insect visceral muscles.[1][3][4] This guide provides a comprehensive overview of the current understanding of the this compound receptor, drawing on data from homologous insect tachykinin receptors to infer its characteristics and signaling pathways. While the specific receptor for this compound has not yet been definitively cloned and characterized from Locusta migratoria, studies on related insect tachykinin receptors, particularly in Drosophila melanogaster, offer significant insights.

Quantitative Data

Quantitative pharmacological data for the specific this compound receptor from Locusta migratoria is not yet available in the scientific literature. However, data from studies on the Drosophila tachykinin receptor (DTKR), a well-characterized homolog, provides valuable insights into the expected potency of locustatachykinins.

LigandReceptorAssay TypeEC₅₀ (M)Reference
Drosophila Tachykinin (DTK)Drosophila Tachykinin Receptor (DTKR)Calcium Mobilization4 x 10⁻⁸[5]
InotocinTribolium castaneum Inotocin ReceptorCalcium Mobilization5 x 10⁻⁹[6]

This table presents data from homologous insect neuropeptide receptors to provide a comparative context for the anticipated potency of this compound.

Signaling Pathways

Tachykinin receptors in insects are G protein-coupled receptors (GPCRs).[7] Upon ligand binding, these receptors are expected to activate downstream signaling cascades, primarily through Gq and potentially Gs G-protein subunits.

The activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8]

Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).

The following diagrams illustrate the predicted signaling pathways for the this compound receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lom-TK-II This compound Lom-TK-R Lom-TK-II Receptor Lom-TK-II->Lom-TK-R Gq Gq Lom-TK-R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C DAG->PKC activates Ca2+ Ca²⁺ ER->Ca2+ releases Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lom-TK-II This compound Lom-TK-R Lom-TK-II Receptor Lom-TK-II->Lom-TK-R Gs Gs Lom-TK-R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Cloning_Expression_Workflow RNA_Isolation 1. RNA Isolation (from Locusta migratoria CNS) cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR Amplification (with degenerate primers based on homologous tachykinin receptors) cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligation into Expression Vector (e.g., pcDNA3.1) PCR_Amplification->Vector_Ligation Transformation 5. Transformation (into E. coli for plasmid amplification) Vector_Ligation->Transformation Plasmid_Purification 6. Plasmid Purification Transformation->Plasmid_Purification Transfection 7. Transfection (into mammalian cells, e.g., HEK293 or CHO) Plasmid_Purification->Transfection Selection 8. Selection of Stable Cell Line (e.g., using G418) Transfection->Selection Functional_Assays 9. Functional Assays Selection->Functional_Assays

References

A Technical Guide to the Biosynthesis, Processing, and Analysis of the Locustatachykinin II Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of the biosynthesis and post-translational processing of the Locustatachykinin II (Lom-TK-II) precursor in insects. It details the general enzymatic pathways involved in producing mature neuropeptides, summarizes quantitative biological data, outlines prevalent signaling mechanisms, and provides detailed experimental protocols for the characterization of these molecules.

Putative Biosynthesis and Processing of the Locustatachykinin Precursor

Neuropeptides like this compound are synthesized as part of a larger, inactive precursor protein, often called a prepropeptide.[1] This precursor undergoes a series of enzymatic modifications, primarily within the regulated secretory pathway, to yield the final, biologically active peptides.[2][3] While the specific precursor for Locustatachykinins in Locusta migratoria has not been fully characterized, the processing pathway is presumed to follow a well-established model for neuropeptide biosynthesis.

The process begins with the translation of the precursor mRNA on ribosomes, followed by translocation into the endoplasmic reticulum, where the N-terminal signal peptide is cleaved. The resulting propeptide is then transported through the Golgi apparatus and packaged into dense-core vesicles.[4] Within these vesicles, a cascade of processing enzymes modifies the propeptide.[2][3]

Key Processing Steps:

  • Endoproteolytic Cleavage : The propeptide is cleaved at specific sites, typically pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg), by prohormone convertases (PCs), which are subtilisin-like endoproteases.[5][6] This step releases the immature peptide intermediates from the precursor backbone.

  • Exopeptidase Trimming : The basic residues remaining at the C-terminus of the cleaved peptides are removed by a carboxypeptidase E (CPE)-like enzyme.[1]

  • C-terminal α-Amidation : For most tachykinins, including Lom-TK-II, the biological activity depends on a C-terminal amide group.[7] This modification is catalyzed by a peptidylglycine α-amidating monooxygenase (PAM) enzyme, which converts a C-terminal glycine residue into an amide moiety.[1]

The following diagram illustrates the hypothetical pathway for the biosynthesis and processing of a tachykinin precursor.

Biosynthesis and Processing of Locustatachykinin Precursor cluster_0 Nucleus cluster_1 Cytoplasm / Endoplasmic Reticulum cluster_2 Trans-Golgi Network / Secretory Vesicles Gene Lom-TK Gene mRNA Lom-TK mRNA Gene->mRNA Transcription Prepropeptide Prepropeptide (with Signal Peptide) mRNA->Prepropeptide Translation Propeptide Propeptide Prepropeptide->Propeptide Signal Peptide Cleavage CleavedPeptides Peptide Intermediates (+ C-terminal Gly & basic residues) Propeptide->CleavedPeptides Prohormone Convertases (cleavage at dibasic sites) TrimmedPeptides Trimmed Peptides (+ C-terminal Gly) CleavedPeptides->TrimmedPeptides Carboxypeptidase E (removes basic residues) MaturePeptides Mature Amidated Lom-TKs (e.g., Lom-TK-II) TrimmedPeptides->MaturePeptides PAM Enzyme (Amidation) Secretion Secretion & Action on Target Receptors MaturePeptides->Secretion

Caption: Putative biosynthetic pathway for the Locustatachykinin precursor.

Identified Locustatachykinin Peptides in Locusta migratoria

Four related tachykinin peptides, designated Locustatachykinin I-IV, have been isolated and sequenced from the locust Locusta migratoria.[8][9][10] All share a conserved C-terminal motif, FXGXR-NH2, characteristic of protostome tachykinins, which is crucial for their biological activity.[7]

Peptide NameAmino Acid Sequence
Locustatachykinin I Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂
This compound Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂
Locustatachykinin III Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH₂
Locustatachykinin IV Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH₂
Source: Data compiled from Schoofs et al., 1990 and Schoofs et al., 1991.[8][9][10]

Quantitative Biological Activity of this compound

Locustatachykinins are myotropic peptides, meaning they stimulate muscle contractions, particularly in visceral tissues like the gut and reproductive organs.[8][11] The biological potency of synthetic Lom-TK-II has been quantified by determining the threshold concentrations required to elicit a physiological response in various locust tissues.

Tissue PreparationThreshold Concentration for Lom-TK-II Activity (M)
Locust Foregut3.2 ± 0.3 x 10⁻¹⁰
Locust Oviduct2.4 ± 0.3 x 10⁻⁹
Source: Data from Schoofs et al., 1990.[8]

Tachykinin Signaling Pathway

Tachykinins exert their physiological effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[7][12] Ligand binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. In both vertebrates and invertebrates, tachykinin receptor activation is known to stimulate two primary pathways.[12][13]

  • Phospholipase C (PLC) Pathway : The activated G-protein (typically Gαq) stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[7][12]

  • Adenylyl Cyclase (AC) Pathway : Receptor activation can also lead to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA).[12][13]

These signaling events culminate in a cellular response, such as muscle contraction or hormone release.

General Tachykinin Signaling Pathway LomTK Locustatachykinin Receptor Tachykinin Receptor (GPCR) LomTK->Receptor Binding G_Protein G-Protein (Gq/Gs) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Release->PKC Co-activates Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Response PKC->Response PKA->Response

Caption: General signaling pathways activated by tachykinin receptors.

Experimental Protocols for Neuropeptide Analysis

The identification and quantification of neuropeptides from biological tissues is a complex process known as neuropeptidomics.[14][15] It requires careful sample preparation to preserve these low-abundance and easily degradable molecules, followed by sensitive analysis, typically using mass spectrometry.[4][16]

Protocol 1: Neuropeptide Extraction from Insect Neural Tissue

This protocol outlines a general method for extracting neuropeptides from locust brain and associated neurosecretory organs.

Materials:

  • Locust brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes.

  • Extraction Solvent: Methanol/Water/Acetic Acid (90:9:1, v/v/v), chilled to -20°C.

  • Homogenizer (e.g., glass-Teflon or ultrasonic).

  • Refrigerated centrifuge (4°C).

  • Centrifuge tubes.

  • Lyophilizer or vacuum concentrator.

Methodology:

  • Dissection: Dissect the desired neural tissue from locusts on a cold plate or in ice-cold saline to minimize enzymatic degradation.

  • Homogenization: Immediately transfer the tissue (e.g., 100 tissue complexes) into a pre-chilled homogenizer containing 2 mL of ice-cold Extraction Solvent. Homogenize thoroughly until no visible tissue fragments remain.

  • Incubation: Incubate the homogenate on ice for 30 minutes to allow for complete peptide extraction.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the peptide fraction, and transfer it to a new tube.

  • Concentration: Dry the supernatant using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried peptide extract in a small volume (e.g., 100 µL) of a suitable solvent for subsequent analysis, such as 0.1% formic acid in water. Store at -80°C until analysis.[4]

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general workflow for identifying and characterizing neuropeptides from a tissue extract using a data-dependent acquisition (DDA) approach.[4]

Materials:

  • Reconstituted peptide extract.

  • Nano-high-performance liquid chromatography (nano-HPLC) system.

  • Reversed-phase nano-column (e.g., C18).

  • Mobile Phase A: 0.1% formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% formic acid in LC-MS grade acetonitrile.

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with a nano-electrospray ionization (nESI) source.

  • Database search software (e.g., Mascot, PEAKS).

  • Relevant sequence database (e.g., UniProt with Locusta migratoria entries, or a custom database of known neuropeptide precursors).[4]

Methodology:

  • Sample Injection: Inject an aliquot (e.g., 1-5 µL) of the reconstituted peptide extract onto the nano-HPLC system.

  • Chromatographic Separation: Separate the peptides on the reversed-phase column using a gradient of increasing Mobile Phase B. A typical gradient might run from 2% to 40% B over 60 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry - MS1 Scan: As peptides elute from the column and are ionized by nESI, the mass spectrometer continuously scans a mass-to-charge (m/z) range (e.g., 350-1800 m/z) to detect the precursor ions of the peptides.

  • Mass Spectrometry - Data-Dependent MS2 Scans (DDA): In real-time, the instrument software selects the most intense precursor ions from the MS1 scan (e.g., the top 10) for fragmentation. Each selected ion is isolated and fragmented (e.g., by collision-induced dissociation, CID), and a tandem mass spectrum (MS2) of the resulting fragment ions is acquired.

  • Data Analysis:

    • The raw MS/MS data are processed to generate peak lists.

    • These peak lists are submitted to a database search engine.

    • The software compares the experimental fragmentation patterns (MS2 spectra) against theoretical fragmentation patterns generated from in-silico digestion of sequences in the specified database.

    • Peptide identifications are assigned based on a scoring algorithm that evaluates the quality of the match.

The following diagram provides a high-level overview of the experimental workflow for neuropeptidomics.

Experimental Workflow for Neuropeptidomics Tissue 1. Tissue Dissection (e.g., Locust Brain) Extraction 2. Peptide Extraction & Homogenization Tissue->Extraction Cleanup 3. Desalting & Concentration (e.g., Solid Phase Extraction) Extraction->Cleanup LC 4. Liquid Chromatography (Peptide Separation) Cleanup->LC MS 5. Tandem Mass Spectrometry (MS/MS Analysis) LC->MS Data 6. Data Analysis (Database Search) MS->Data ID 7. Peptide Identification & Characterization Data->ID

Caption: A typical experimental workflow for neuropeptide discovery.

References

Methodological & Application

Solid-Phase Synthesis of Locustatachykinin II: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only.

Abstract

This document provides a comprehensive guide for the solid-phase synthesis of Locustatachykinin II (Lom-TK-II), a neuropeptide from the migratory locust, Locusta migratoria. The protocol detailed herein utilizes Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted and robust method for peptide synthesis. This application note is intended for researchers, scientists, and professionals in the field of drug development and neurobiology who require a reliable method for obtaining high-purity this compound for their studies. The described workflow is suitable for automated peptide synthesizers and can also be adapted for manual synthesis.

Introduction

This compound is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2. In insects, these peptides are involved in a variety of physiological processes, including muscle contraction, and are therefore of significant interest in the development of novel insecticides and for fundamental studies of insect neurobiology.[1][2] The primary sequence of this compound is Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1][3]

Solid-phase peptide synthesis (SPPS) offers a significant advantage over solution-phase synthesis by simplifying the purification of intermediates. The growing peptide chain is covalently attached to an insoluble resin, allowing for the easy removal of excess reagents and by-products by simple filtration and washing.[4][5] The Fmoc/tBu strategy is based on the use of the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based protecting groups for the amino acid side chains.[4][6]

This protocol will detail the step-by-step synthesis of this compound on a Rink Amide resin to yield the C-terminally amidated peptide, followed by cleavage and purification.

Materials and Reagents

Resins, Amino Acids, and Reagents
ReagentSupplierGrade
Rink Amide AM Resin (100-200 mesh)Various SuppliersSynthesis Grade
Fmoc-Ala-OHVarious SuppliersSynthesis Grade
Fmoc-Pro-OHVarious SuppliersSynthesis Grade
Fmoc-Leu-OHVarious SuppliersSynthesis Grade
Fmoc-Ser(tBu)-OHVarious SuppliersSynthesis Grade
Fmoc-Gly-OHVarious SuppliersSynthesis Grade
Fmoc-Phe-OHVarious SuppliersSynthesis Grade
Fmoc-Tyr(tBu)-OHVarious SuppliersSynthesis Grade
Fmoc-Val-OHVarious SuppliersSynthesis Grade
Fmoc-Arg(Pbf)-OHVarious SuppliersSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)Various SuppliersSynthesis Grade
OxymaPure® (Ethyl cyanohydroxyiminoacetate)Various SuppliersSynthesis Grade
PiperidineVarious SuppliersSynthesis Grade
N,N-Dimethylformamide (DMF)Various SuppliersPeptide Synthesis Grade (Amine-free)
Dichloromethane (DCM)Various SuppliersACS Grade
Trifluoroacetic acid (TFA)Various SuppliersReagent Grade
Triisopropylsilane (TIS)Various SuppliersReagent Grade
Diethyl ether (Et2O)Various SuppliersACS Grade
Acetonitrile (ACN)Various SuppliersHPLC Grade
WaterVarious SuppliersHPLC Grade

Experimental Protocols

Resin Swelling and Fmoc Deprotection
  • Place the Rink Amide AM resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to swell the resin.

  • Treat the resin with 20% piperidine in DMF (v/v) for 1 minute.

  • Drain the solution and treat again with 20% piperidine in DMF for 6 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF to remove residual piperidine.

Amino Acid Coupling

The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Arginine) to the N-terminus (Alanine).

  • Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.

  • Add the coupling activators, DIC (3 equivalents) and OxymaPure (3 equivalents), to the amino acid solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 30-40 minutes at room temperature. The completion of the reaction can be monitored by a colorimetric test (e.g., Kaiser test).

  • After the coupling is complete, wash the resin with DMF.

Final Fmoc Deprotection

After the final amino acid (Alanine) has been coupled, the N-terminal Fmoc group is removed using the same procedure as in step 1.

Cleavage and Deprotection
  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[7]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 1-2 hours at room temperature.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution.

  • Monitor the elution at 214 nm and 280 nm.

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Expected Results

The solid-phase synthesis of this compound, when performed according to this protocol, is expected to yield a high-purity product. The overall yield and purity can vary depending on the efficiency of each coupling and deprotection step, as well as the purification process.

ParameterExpected Value
Crude Yield70-90%
Purified Yield10-40%
Purity (HPLC)>95%
Molecular Mass~1101.3 Da

Note: Yields are highly dependent on the scale of synthesis and the efficiency of each chemical step. The provided values are estimates based on typical Fmoc-SPPS of similar peptides.

Visualization of Workflow and Signaling Pathway

Solid-Phase Synthesis Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF/DCM Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Coupling_Loop Repeat for each Amino Acid (Ala to Arg) Fmoc_Deprotection1->Coupling_Loop Activate_AA Activate Fmoc-AA-OH (DIC/Oxyma) Coupling_Loop->Activate_AA Start Cycle Final_Fmoc_Deprotection Final Fmoc Deprotection Coupling_Loop->Final_Fmoc_Deprotection End Cycle Couple_AA Couple to Resin Activate_AA->Couple_AA Wash1 Wash (DMF) Couple_AA->Wash1 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection2 Wash2 Wash (DMF) Fmoc_Deprotection2->Wash2 Wash2->Coupling_Loop Next Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Fmoc_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

This compound Signaling Pathway

Tachykinin_Signaling LomTK This compound TKR Tachykinin Receptor (GPCR) LomTK->TKR Binds to Gq Gq Protein TKR->Gq Activates Gs Gs Protein TKR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cell_Response Leads to PKC->Cell_Response Leads to PKA->Cell_Response Leads to

Caption: General signaling pathway of tachykinin peptides.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Locustatachykinin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic Locustatachykinin II, an insect neuropeptide, using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a decapeptide with the sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[2] RP-HPLC is the standard and most effective method for purifying peptides to a high degree of homogeneity, which is essential for accurate biological and pharmacological studies.[2][3] This document outlines the necessary materials, equipment, and a step-by-step protocol for achieving high-purity this compound suitable for research and drug development applications.

Introduction

Locustatachykinin I and II are neuropeptides originally isolated from the locust, Locusta migratoria.[1] These peptides show homology to vertebrate tachykinins and exhibit myotropic activity.[1][4] The synthesis of this compound allows for further investigation into its structure-activity relationship, physiological roles, and potential as a pharmacological tool.

The purification of synthetic peptides is a critical step to ensure that the biological activity observed is solely attributable to the target molecule. Reversed-phase HPLC is a powerful technique for separating peptides based on their hydrophobicity.[3][5] The method described here utilizes a C18 stationary phase and a water/acetonitrile mobile phase gradient with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve efficient separation and high-resolution purification of this compound.[2][6]

Experimental Protocols

Materials and Equipment

Materials:

  • Crude synthetic this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector

  • Preparative C18 reversed-phase column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm)

  • Analytical C18 reversed-phase column (e.g., 5 µm particle size, 120 Å pore size, 4.6 x 250 mm)

  • Lyophilizer (freeze-dryer)

  • Mass spectrometer (for verification)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

It is crucial to filter and degas the mobile phases before use to prevent column blockage and ensure a stable baseline.

Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is recommended to optimize the separation on an analytical scale to determine the retention time of this compound and the resolution from its impurities.[6]

  • Dissolve a small amount of the crude peptide in Mobile Phase A.

  • Inject 10-20 µL onto the analytical C18 column.

  • Run a linear gradient to elute the peptide. A common starting gradient is 5-65% Mobile Phase B over 30 minutes.[6]

  • Monitor the elution profile at 214 nm or 220 nm, which are optimal for detecting the peptide bond.[2][7]

  • Identify the peak corresponding to the full-length this compound. This is typically the major peak, but confirmation by mass spectrometry is advised.

Preparative HPLC Purification Protocol
  • Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Load the filtered sample onto the equilibrated column. The loading amount will depend on the column dimensions and the complexity of the crude mixture.

  • Elution and Fraction Collection: Elute the bound peptides using a linear gradient of Mobile Phase B. The gradient should be optimized based on the analytical run to ensure good separation of the target peptide from impurities. A shallow gradient around the elution point of the target peptide will improve resolution.[6] Collect fractions throughout the elution of the main peak and its shoulders.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

  • Final Quality Control: Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

Data Presentation

The following tables summarize typical parameters for the HPLC purification of synthetic this compound.

Table 1: Analytical HPLC Parameters

ParameterValue
Column C18, 5 µm, 120 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection 214 nm / 220 nm
Gradient 5-65% B over 30 minutes
Injection Volume 20 µL

Table 2: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 120 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection 214 nm / 220 nm
Gradient Optimized from analytical run
Sample Load 50-200 mg (dependent on purity)

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of synthetic this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_qc Quality Control & Final Product start Crude Synthetic This compound dissolve Dissolve in Mobile Phase A start->dissolve filter Filter Sample (0.22 µm) dissolve->filter analytical_hplc Analytical HPLC (Method Development) filter->analytical_hplc Optimize Separation prep_hplc Preparative HPLC (Purification) analytical_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis Analyze Fractions pooling Pool Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_qc Final QC (Mass Spectrometry) lyophilization->final_qc end Purified this compound (>95% Purity) final_qc->end

References

Application Notes and Protocols for Locustatachykinin II Immunohistochemistry in the Insect Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical localization of Locustatachykinin II (Lom-TK-II) in the insect brain using whole-mount preparations. This neuropeptide, belonging to the tachykinin family, is involved in various physiological processes in insects, making its visualization crucial for neurobiological and pharmacological research.

Introduction

Locustatachykinins are a family of neuropeptides found in insects that share sequence homology with vertebrate tachykinins.[1][2][3] this compound is known to be involved in the regulation of visceral muscle contraction and may act as a neurotransmitter or neuromodulator within the central nervous system.[1][2][3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of Lom-TK-II within the intricate neural structures of the insect brain, providing insights into its functional roles. This protocol is optimized for whole-mount insect brain preparations, which preserve the three-dimensional architecture of the tissue.[1]

It is important to note that antisera raised against Locustatachykinin I often exhibit cross-reactivity with this compound due to structural similarities.[4] Researchers should validate antibody specificity for their particular insect model.

Experimental Protocols

This protocol outlines the key steps for whole-mount immunohistochemistry of this compound in the insect brain, from tissue dissection to final imaging.

Tissue Dissection and Fixation

Proper dissection and fixation are critical for preserving tissue morphology and antigenicity.

  • Dissection:

    • Anesthetize the insect on ice.

    • Under a dissecting microscope, carefully dissect the brain in cold phosphate-buffered saline (PBS).

    • Remove any surrounding fat bodies, tracheae, and connective tissues to ensure optimal antibody penetration.

  • Fixation:

    • Immediately transfer the dissected brain to a freshly prepared fixative solution. 4% Paraformaldehyde (PFA) in PBS is a commonly used fixative.[1] For larger insect brains, Zinc-formaldehyde (ZnFA) fixative can improve antibody penetration and preserve morphology.

    • Incubate the brain in the fixative for 2-4 hours at room temperature or overnight at 4°C. The fixation time may need to be optimized depending on the size and type of insect brain.[5]

    • After fixation, wash the brain thoroughly with PBS containing a detergent, such as Triton X-100 (PBT), to remove the fixative. Multiple washes of at least 15 minutes each are recommended.[1]

Permeabilization and Blocking

Permeabilization allows antibodies to access intracellular antigens, while blocking minimizes non-specific antibody binding.

  • Permeabilization:

    • Incubate the brain in PBT (PBS with 0.1-0.5% Triton X-100) for at least 1 hour at room temperature with gentle agitation.[6][7] This step is crucial for whole-mount preparations to ensure antibodies can penetrate the entire tissue.

  • Blocking:

    • To prevent non-specific antibody binding, incubate the brain in a blocking solution for 1-2 hours at room temperature or overnight at 4°C.[8][9]

    • A common blocking buffer consists of 5-10% Normal Goat Serum (NGS) and/or 1-5% Bovine Serum Albumin (BSA) in PBT.[8][9][10] The serum should be from the species in which the secondary antibody was raised.[8][11]

Antibody Incubation
  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound in the blocking buffer. The optimal dilution needs to be determined empirically, but a starting range of 1:500 to 1:2000 is recommended.[12]

    • Incubate the brain in the primary antibody solution for 24-72 hours at 4°C with gentle agitation. Longer incubation times are often necessary for whole-mount preparations to allow for complete antibody penetration.

  • Secondary Antibody Incubation:

    • After primary antibody incubation, wash the brain extensively with PBT (e.g., 5-6 washes of 1 hour each) to remove unbound primary antibodies.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. The choice of secondary antibody depends on the species in which the primary antibody was raised (e.g., Goat anti-Rabbit IgG).[11] A typical dilution range is 1:500 to 1:1000.[13]

    • Incubate the brain in the secondary antibody solution for 24-48 hours at 4°C with gentle agitation. Protect the sample from light from this step onwards to prevent photobleaching of the fluorophore.[14]

Mounting and Imaging
  • Final Washes and Mounting:

    • Wash the brain extensively with PBT and then with PBS to remove unbound secondary antibodies and detergent.

    • Dehydrate the brain through an ethanol series (e.g., 50%, 70%, 90%, 100%) and clear it using a clearing agent like methyl salicylate or a commercially available mounting medium.

    • Mount the brain on a slide with an appropriate mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a confocal or fluorescence microscope.

Quantitative Data Summary

The following table provides a summary of the recommended quantitative parameters for the this compound immunohistochemistry protocol. These values should be optimized for each specific insect species and antibody used.

ParameterRecommended Range/ValueNotes
Fixation
Fixative4% Paraformaldehyde (PFA) in PBS or Zinc-Formaldehyde (ZnFA)ZnFA may improve penetration in larger brains.
Fixation Time2-4 hours at RT or overnight at 4°COptimize based on brain size.[5]
Permeabilization
Reagent0.1% - 0.5% Triton X-100 in PBS (PBT)Higher concentrations for larger tissues.[6][7]
Incubation Time1 - 4 hours at Room TemperatureEnsure thorough permeabilization for whole-mounts.
Blocking
Blocking Solution5-10% Normal Goat Serum (NGS) and/or 1-5% BSA in PBTUse serum from the secondary antibody host species.[8][9][10]
Incubation Time1-2 hours at RT or overnight at 4°C
Primary Antibody
Dilution1:500 - 1:2000Must be empirically determined.[12]
Incubation Time24 - 72 hours at 4°CLonger incubation for whole-mounts.
Secondary Antibody
TypeFluorophore-conjugated (e.g., Alexa Fluor 488, 594)Choose based on primary antibody host.[11]
Dilution1:500 - 1:1000[13]
Incubation Time24 - 48 hours at 4°CProtect from light.[14]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_imaging Visualization dissection Brain Dissection fixation Fixation (4% PFA or ZnFA) dissection->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (NGS/BSA) permeabilization->blocking primary_ab Primary Antibody (anti-Lom-TK-II) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab mounting Dehydration, Clearing & Mounting secondary_ab->mounting imaging Confocal Microscopy mounting->imaging signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lomtk This compound receptor Tachykinin Receptor (GPCR) lomtk->receptor Binds g_protein G-protein (Gq) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor downstream Downstream Cellular Responses dag->downstream ca_release Ca²⁺ Release er->ca_release ca_release->downstream

References

Application Notes and Protocols for a Locust Hindgut Contraction Bioassay Featuring Locustatachykinin II

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide to establishing an in vitro locust hindgut contraction bioassay for the study of neuropeptides, specifically focusing on Locustatachykinin II (Lom-TK-II). Locustatachykinins are a family of neuropeptides in insects that are homologous to vertebrate tachykinins and are known to be involved in the regulation of visceral muscle contractions.[1][2] This bioassay is a valuable tool for investigating the physiological effects of these peptides, screening for potential insecticide candidates, and studying receptor pharmacology.

The protocols outlined below cover every stage of the experimental process, from the preparation of physiological solutions and dissection of the locust to the setup of the organ bath, data acquisition, and analysis.

I. Quantitative Data Summary

The following table summarizes the known myotropic activity of Locustatachykinin I and II on various insect visceral muscles. The EC50 value for this compound on the locust hindgut would be determined by performing the dose-response experiment detailed in this protocol.

PeptideTissueSpeciesResponseThreshold Concentration (M)EC50 (M)
Locustatachykinin IForegutLocusta migratoriaContraction5.5 ± 0.6 x 10⁻⁹[1]To be determined
This compound Foregut Locusta migratoria Contraction 3.2 ± 0.3 x 10⁻⁹ [1]To be determined
Locustatachykinin IOviductLocusta migratoriaContraction3.7 ± 0.5 x 10⁻⁸[1]To be determined
This compound Oviduct Locusta migratoria Contraction 2.4 ± 0.3 x 10⁻⁹ [1]To be determined
Locustatachykinin IHindgutLeucophaea maderaeContraction2.7 ± 0.48 x 10⁻⁹[1]To be determined
This compound Hindgut Leucophaea maderae Contraction 1.5 ± 0.18 x 10⁻⁹ [1]To be determined
This compound Hindgut Locusta migratoria Contraction To be determined To be determined

II. Experimental Protocols

A. Preparation of Locust Physiological Saline

A reliable physiological saline is crucial for maintaining the viability and responsiveness of the isolated hindgut tissue.

Materials:

  • Sodium Chloride (NaCl)

  • Potassium Chloride (KCl)

  • Magnesium Chloride hexahydrate (MgCl₂·6H₂O)

  • Calcium Chloride dihydrate (CaCl₂·2H₂O)

  • Sodium Phosphate monobasic (NaH₂PO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Glucose

  • Distilled or deionized water

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • To prepare 1 liter of locust physiological saline, add the following reagents to 800 mL of distilled water while stirring continuously.[1]

    • 9.82 g NaCl

    • 0.48 g KCl

    • 0.73 g MgCl₂·6H₂O

    • 0.47 g CaCl₂·2H₂O

    • 0.95 g NaH₂PO₄

    • 0.18 g NaHCO₃

    • 4.0 g Glucose

  • Continue stirring until all components are fully dissolved.

  • Adjust the final volume to 1 liter with distilled water.

  • Measure the pH and adjust to 7.2-7.4 using 0.1 M NaOH or 0.1 M HCl if necessary.

  • On the day of the experiment, aerate the saline with a gas mixture of 95% O₂ and 5% CO₂ for at least 30 minutes before use. This oxygenates the solution and helps to maintain the pH.

B. Dissection and Hindgut Preparation

This protocol describes the isolation of the hindgut from an adult locust (Locusta migratoria).

Materials:

  • Adult locusts

  • Dissecting dish with a wax or silicone base

  • Dissecting pins

  • Fine dissecting scissors

  • Fine forceps (2 pairs)

  • Locust physiological saline

  • Petri dish

Procedure:

  • Euthanize an adult locust by placing it in a freezer at -20°C for 15-20 minutes.

  • Pin the locust, dorsal side up, to the dissecting dish. Extend the wings and legs and pin them out of the way.

  • Make a dorsal midline incision along the entire length of the abdomen and thorax using fine dissecting scissors. Be careful not to cut too deeply to avoid damaging the underlying tissues.

  • Carefully cut away the dorsal exoskeleton to expose the internal organs.

  • Flood the exposed body cavity with cold, aerated locust physiological saline.

  • The alimentary canal, a long tube running the length of the body, will be visible. The hindgut is the posterior-most section of this canal.

  • Gently remove the fat body and tracheal connections from the hindgut using fine forceps.

  • Carefully transect the anterior end of the hindgut where it joins the midgut, and the posterior end near the rectum.

  • Transfer the isolated hindgut to a petri dish filled with fresh, cold, aerated locust physiological saline.

  • Gently flush the lumen of the hindgut with saline using a fine-tipped pipette to remove its contents.

  • The prepared hindgut is now ready for mounting in the organ bath.

C. Organ Bath Bioassay Protocol

This protocol details the procedure for mounting the hindgut and performing a cumulative dose-response experiment.

Equipment and Materials:

  • Isolated locust hindgut in physiological saline

  • Organ bath system with a chamber (5-10 mL volume), heating unit, and aeration ports.[3]

  • Isotonic force transducer[3]

  • Micromanipulator for adjusting tissue tension

  • Data acquisition system and software

  • Silk or cotton thread for ligatures

  • This compound stock solution

  • Locust physiological saline

  • Gas mixture (95% O₂ / 5% CO₂)

Procedure:

  • Setup:

    • Fill the organ bath chamber with aerated locust physiological saline and heat to a constant temperature of 28-30°C.

    • Continuously bubble the saline with the 95% O₂ / 5% CO₂ gas mixture.[4]

  • Mounting the Hindgut:

    • Tie a small loop of silk thread to each end of the isolated hindgut segment.

    • Attach one loop to a fixed hook at the bottom of the organ bath chamber.

    • Attach the other loop to the isotonic force transducer.

    • Lower the mounted tissue into the saline-filled chamber.

  • Equilibration and Tensioning:

    • Allow the tissue to equilibrate in the organ bath for at least 60 minutes. During this time, replace the saline every 15-20 minutes to wash out any metabolites and endogenous substances.

    • After the initial equilibration, apply a small initial tension (e.g., 0.5 g) to the hindgut using the micromanipulator.

    • Allow the tissue to stabilize for another 30 minutes. The baseline tension should be stable before proceeding.

  • Cumulative Dose-Response Experiment:

    • Begin recording the baseline contractile activity of the hindgut.

    • Prepare serial dilutions of the this compound stock solution.

    • Add the lowest concentration of this compound to the organ bath and record the contractile response until it reaches a stable plateau.

    • Without washing, add the next highest concentration of the peptide to the bath. The volume added should be minimal to avoid significant changes in the total bath volume.

    • Repeat this process for each concentration in a cumulative manner until the maximum contractile response is achieved and subsequent higher concentrations do not elicit a greater response. A typical concentration range to test would be from 10⁻¹¹ M to 10⁻⁶ M.

  • Data Analysis:

    • Measure the amplitude of the contraction (change from baseline tension) at each concentration of this compound.

    • Express the response at each concentration as a percentage of the maximum response observed.

    • Plot the percentage of maximum response against the logarithm of the molar concentration of this compound.

    • Fit the resulting data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value (the concentration of peptide that produces 50% of the maximum response).

III. Visualizations

A. Locustatachykinin Signaling Pathway

The following diagram illustrates the proposed intracellular signaling pathway for Locustatachykinins in insect visceral muscle.

G LomTKII This compound GPCR Tachykinin Receptor (GPCR) LomTKII->GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Muscle Contraction Ca_release->Contraction triggers

Caption: Proposed signaling pathway for Locustatachykinin-induced muscle contraction.

B. Experimental Workflow Diagram

This diagram outlines the major steps involved in the locust hindgut contraction bioassay.

G A 1. Prepare Locust Physiological Saline B 2. Euthanize and Dissect Adult Locust A->B C 3. Isolate Hindgut and Cleanse Lumen B->C D 4. Mount Hindgut in Organ Bath C->D E 5. Equilibrate and Apply Initial Tension D->E F 6. Record Baseline Activity E->F G 7. Add Cumulative Doses of This compound F->G H 8. Record Contractile Responses G->H I 9. Analyze Data: - Measure Amplitude - Normalize to Max Response H->I J 10. Generate Dose-Response Curve and Calculate EC50 I->J

Caption: Workflow for the locust hindgut contraction bioassay.

References

Application Notes and Protocols for Radioligand Binding Assays of the Locustatachykinin II Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting radioligand binding assays to characterize the Locustatachykinin II (Lom-TK-II) receptor. Given the absence of a commercially available, specific radioligand for this receptor, this document outlines protocols that can be implemented upon the custom synthesis of a suitable radiolabeled Lom-TK-II analog (e.g., [¹²⁵I]Tyr-Lom-TK-II or [³H]Lom-TK-II). The methodologies are based on established principles for G protein-coupled receptor (GPCR) binding assays and data from studies on related insect tachykinin receptors.

The Locustatachykinin (Lom-TK) peptides, including Lom-TK-II, are part of a large family of neuropeptides in insects that are structurally analogous to vertebrate tachykinins.[1][2] These peptides are involved in a variety of physiological processes, including the modulation of visceral muscle contractility and neurotransmission within the central nervous system.[3][4] The Lom-TK-II receptor, a GPCR, is a key target for understanding these processes and for the potential development of novel insect-specific control agents.

Signaling Pathway of the this compound Receptor

Insect tachykinin receptors, upon activation by their cognate ligands like Lom-TK-II, primarily couple to Gq proteins.[5][6] This initiates the phospholipase C (PLC) signaling cascade, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a key second messenger in many cellular responses.[5][7] Some evidence also suggests potential coupling to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[7][8]

This compound Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LomTKII Lom-TK-II Receptor Lom-TK-II Receptor (GPCR) LomTKII->Receptor Binds Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CaM Ca²⁺/Calmodulin Dependent Processes PKC->CaM Modulates Ca_release ER->Ca_release Ca_release->CaM Activates

Caption: this compound receptor signaling cascade.

Experimental Protocols

Preparation of Receptor Source

A consistent and reliable source of the Lom-TK-II receptor is critical. Two primary approaches are recommended:

  • A. Recombinant Expression: The gene encoding the Lom-TK-II receptor can be cloned and expressed in a suitable cell line, such as Drosophila S2 cells or Chinese Hamster Ovary (CHO) cells.[7][9] This provides a high-density, homogenous source of the receptor.

  • B. Native Tissue Preparation: Membranes can be prepared from tissues known to express the receptor, such as the central complex of the locust brain.[2][3] This allows for the study of the receptor in a more native environment but may have lower receptor density and higher variability.

Protocol 1A: Membrane Preparation from Recombinant Cells

  • Cell Culture: Culture cells expressing the Lom-TK-II receptor to near confluency.

  • Harvesting: Gently scrape and collect cells in ice-cold PBS. Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 1B: Membrane Preparation from Locust Brain

  • Dissection: Dissect the central complex from locust brains on ice.

  • Homogenization: Homogenize the tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a glass-Teflon homogenizer.

  • Centrifugation Steps: Follow steps 4-7 from Protocol 1A.

Radioligand Binding Assay Workflow

The most common method for GPCR radioligand binding assays is the filtration method, which separates bound from free radioligand.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (Membranes) Incubation Incubate Components (Receptor + Radioligand ± Competitor) at specified temperature and time Receptor->Incubation Radioligand Radioligand ([¹²⁵I]Lom-TK-II) Radioligand->Incubation Competitor Unlabeled Ligand (Lom-TK-II or Test Compound) Competitor->Incubation Filtration Rapid Filtration through glass fiber filter Incubation->Filtration Washing Wash Filter with ice-cold buffer Filtration->Washing Counting Quantify Radioactivity on filter (Gamma Counter) Washing->Counting Analysis Data Analysis (e.g., Scatchard, Non-linear regression) Counting->Analysis

Caption: General workflow for a filtration-based radioligand binding assay.
Saturation Binding Assay Protocol

This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax).

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.

  • Total Binding: Add assay buffer, the membrane preparation (e.g., 20-50 µg protein), and increasing concentrations of the radioligand (e.g., 0.01 - 10 nM).

  • Non-Specific Binding (NSB): In a parallel set of wells, add a high concentration of unlabeled Lom-TK-II (e.g., 1 µM) before adding the same increasing concentrations of the radioligand and the membrane preparation.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-Specific Binding). Plot specific binding against the concentration of the radioligand. Analyze the data using non-linear regression to determine Kd and Bmax.

Competition Binding Assay Protocol

This assay determines the affinity (Ki) of an unlabeled test compound for the receptor.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the unlabeled test compound.

  • Reactions: To each well, add:

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • The membrane preparation (e.g., 20-50 µg protein).

  • Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Lom-TK-II).

  • Incubation, Filtration, and Counting: Follow steps 4-7 from the Saturation Binding Assay Protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Quantitative data should be organized into clear tables for analysis and comparison.

Table 1: Materials and Reagents for Lom-TK-II Receptor Binding Assay

Reagent/MaterialSupplierPurpose
Lom-TK-II Receptor MembranesIn-house preparationSource of receptor
[¹²⁵I]Lom-TK-II (custom)Custom SynthesisRadioligand
Unlabeled Lom-TK-IICommercial/CustomReference competitor
Test CompoundsVariousDetermination of Ki
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)In-house preparationReaction medium
Protease Inhibitor CocktailCommercialPrevent receptor degradation
Glass Fiber Filters (e.g., GF/C)CommercialSeparation of bound/free ligand
96-well PlatesCommercialAssay vessel
Scintillation Fluid (if using ³H)CommercialDetection

Table 2: Example Data Layout for Saturation Binding Assay

[Radioligand] (nM)Total Binding (CPM)NSB (CPM)Specific Binding (CPM)
0.05.........
0.1.........
0.5.........
1.0.........
2.5.........
5.0.........
10.0.........
Derived Parameters Value
Kd (nM)Calculated
Bmax (fmol/mg protein)Calculated

Table 3: Example Data Layout for Competition Binding Assay

[Competitor] (log M)% Inhibition of Specific Binding
-11...
-10...
-9...
-8...
-7...
-6...
-5...
Derived Parameters Value
IC₅₀ (nM)Calculated
Ki (nM)Calculated

By following these detailed protocols and data presentation formats, researchers can effectively characterize the binding properties of the this compound receptor, facilitating further research into its physiological roles and its potential as a target for drug discovery.

References

Application Notes and Protocols for Measuring Locustatachykinin II Activity Using Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locustatachykinins (Lom-TKs) are a family of neuropeptides in insects that are homologous to vertebrate tachykinins.[1][2][3] These peptides are involved in various physiological processes, including the regulation of muscle contraction. Locustatachykinin II (Lom-TK-II) and other members of this family exert their effects by binding to specific G protein-coupled receptors (GPCRs).[4][5][6] Activation of the Locustatachykinin receptor, a Gq protein-coupled receptor, initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i).[5][6] This increase in cytosolic calcium can be quantitatively measured using calcium-sensitive fluorescent dyes, providing a robust method for studying receptor activation and for screening potential agonists or antagonists.

These application notes provide a comprehensive overview and detailed protocols for utilizing calcium imaging techniques to measure the activity of this compound.

Signaling Pathway of the Locustatachykinin Receptor

The Locustatachykinin receptor is a G protein-coupled receptor that, upon binding of this compound, activates the Gq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is the signal that is detected by calcium-sensitive dyes.[5][6]

LomTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum LomTKII This compound LomTK_R Locustatachykinin Receptor (GPCR) LomTKII->LomTK_R Binds Gq Gq Protein LomTK_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca_cytosol Increased Intracellular [Ca²⁺] Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release Experimental_Workflow A 1. Cell Culture (e.g., CHO or HEK293 cells stably expressing the Lom-TK Receptor) B 2. Cell Plating (Seed cells into 96, 384, or 1536-well black-walled, clear-bottom plates) A->B C 3. Dye Loading (Incubate cells with a calcium-sensitive dye, e.g., Fura-2 AM or Fluo-4 AM) B->C D 4. Compound Addition (Add this compound or test compounds at various concentrations) C->D E 5. Fluorescence Measurement (Monitor changes in fluorescence intensity over time using a plate reader) D->E F 6. Data Analysis (Calculate dose-response curves and determine EC50 values) E->F

References

Application Notes and Protocols for Mass Spectrometry Analysis of Locustatachykinin II Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locustatachykinin II (Lom-TK-II) is a neuropeptide belonging to the tachykinin family, first isolated from the locust, Locusta migratoria.[1][2] Like other tachykinins, it plays a significant role in various physiological processes in insects, including muscle contraction and neurotransmission.[3][4][5] The primary amino acid sequence of Lom-TK-II is Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1][2] Understanding the structure and fragmentation patterns of Lom-TK-II is crucial for its accurate identification and quantification in complex biological samples, which is essential for physiological studies and the development of novel insect-specific therapeutics.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the detailed structural characterization of neuropeptides like Lom-TK-II.[6] By inducing fragmentation of the peptide backbone, MS/MS analysis provides sequence-specific information, allowing for unambiguous identification. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound fragments.

Data Presentation: Theoretical Fragmentation of this compound

The following table summarizes the theoretical monoisotopic m/z values for the singly charged b- and y-ions of this compound. These values are critical for the interpretation of tandem mass spectra. The fragmentation is typically induced by Collision-Induced Dissociation (CID).[7][8]

Amino Acid Sequenceb-ionsy-ions
A la72.041057.58
P ro169.09986.54
L eu282.18889.49
S er369.21776.40
G ly426.23689.37
P he573.29632.35
T yr736.36485.28
G ly793.38322.22
V al892.45265.20
R g-NH21048.55166.13

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Neuropeptides

This protocol outlines a general procedure for the extraction of neuropeptides from insect tissue.

Materials:

  • Insect tissue (e.g., brain, corpora cardiaca)

  • Extraction solvent: 90% Methanol, 9% Glacial Acetic Acid, 1% Water

  • Homogenizer

  • Centrifuge (refrigerated)

  • Solid Phase Extraction (SPE) C18 cartridges

  • SPE conditioning solvent: 100% Methanol

  • SPE equilibration solvent: 0.1% Trifluoroacetic Acid (TFA) in water

  • SPE wash solvent: 0.1% TFA in 5% Acetonitrile

  • SPE elution solvent: 0.1% TFA in 80% Acetonitrile

  • Vacuum manifold for SPE

  • Lyophilizer or vacuum concentrator

Procedure:

  • Dissect the desired tissue from the insect and immediately freeze it in liquid nitrogen to prevent degradation.

  • Homogenize the frozen tissue in the extraction solvent.

  • Incubate the homogenate on ice for 30 minutes.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the peptides.

  • Condition the C18 SPE cartridge by passing the conditioning solvent, followed by the equilibration solvent.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with the wash solvent to remove salts and other impurities.

  • Elute the peptides from the cartridge using the elution solvent.

  • Lyophilize or vacuum concentrate the eluted sample to dryness.

  • Reconstitute the dried peptide extract in a suitable solvent for mass spectrometry analysis (e.g., 0.1% Formic Acid in water).

Protocol 2: MALDI-TOF Mass Spectrometry for Intact Mass Measurement

This protocol is for determining the intact molecular weight of this compound.

Materials:

  • Extracted peptide sample (from Protocol 1)

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50% Acetonitrile, 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Spot 1 µL of the reconstituted peptide sample onto the MALDI target plate.

  • Immediately add 1 µL of the MALDI matrix solution to the sample spot and mix gently by pipetting up and down.

  • Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in positive ion reflectron mode over a mass range appropriate for this compound (e.g., m/z 500-2000).

  • Calibrate the instrument using a standard peptide mixture.

  • Analyze the spectrum to identify the peak corresponding to the [M+H]+ ion of this compound.

Protocol 3: ESI-MS/MS Analysis for Fragmentation and Sequencing

This protocol details the procedure for fragmentation analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Materials:

  • Extracted peptide sample (from Protocol 1)

  • Liquid chromatography-mass spectrometry (LC-MS) system with an ESI source

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • C18 analytical column

Procedure:

  • Inject the reconstituted peptide sample into the LC-MS system.

  • Separate the peptides using a gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) on the C18 column.

  • Introduce the eluent into the ESI source for ionization.

  • Perform a full MS scan to identify the precursor ion of this compound.

  • Select the precursor ion for fragmentation using Collision-Induced Dissociation (CID).

  • Acquire the MS/MS spectrum of the fragment ions.

  • Analyze the MS/MS spectrum to identify the b- and y-ion series, which will confirm the amino acid sequence of the peptide.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis tissue Insect Tissue homogenization Homogenization in Extraction Solvent tissue->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe lyophilization Lyophilization spe->lyophilization reconstitution Reconstitution lyophilization->reconstitution lc_separation LC Separation reconstitution->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 data_acquisition Data Acquisition ms2->data_acquisition database_search Database Searching / De Novo Sequencing data_acquisition->database_search identification Peptide Identification database_search->identification

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Signaling lom_tk This compound receptor Tachykinin Receptor (GPCR) lom_tk->receptor Binding gq Gαq receptor->gq gs Gαs receptor->gs plc Phospholipase C (PLC) gq->plc ac Adenylyl Cyclase (AC) gs->ac pip2 PIP2 plc->pip2 atp ATP ac->atp ip3 IP3 pip2->ip3 Hydrolysis dag DAG pip2->dag Hydrolysis ca2 [Ca2+]i Increase ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc ca2->pkc erk ERK Activation pkc->erk camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka pka->erk response Physiological Response (e.g., Muscle Contraction) erk->response

Caption: Signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Synthetic Locustatachykinin II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of synthetic Locustatachykinin II (Lom-TK-II).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Lom-TK-II) and what is its amino acid sequence?

This compound is a neuropeptide originally isolated from the locust, Locusta migratoria.[1][2] It belongs to the tachykinin family of peptides, which are known for their myotropic activity.[1][2] The primary structure of Lom-TK-II is a decapeptide with the following amino acid sequence: Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1][2]

Q2: I'm having trouble dissolving my lyophilized synthetic Lom-TK-II. What are the first steps I should take?

Difficulty in dissolving lyophilized peptides is a common issue. Here’s a recommended initial workflow:

  • Visual Inspection and Centrifugation: Before opening the vial, visually inspect it to ensure the lyophilized powder is at the bottom. Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to pellet any material that may be on the walls or cap.[3]

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.[3]

  • Initial Solvent Choice: The first solvent to try for most peptides is sterile, distilled water or a common aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[3][4][5] Add a small amount of solvent to a small aliquot of the peptide to test solubility before dissolving the entire sample.[3][5]

  • Aiding Dissolution: If the peptide does not dissolve immediately, gentle vortexing or sonication can be used to aid dissolution.[3][4] A brief period of sonication (e.g., 3 cycles of 10 seconds, with cooling on ice in between) can help break up aggregates.[3]

Q3: My synthetic Lom-TK-II is not soluble in water or PBS. What should I try next?

If Lom-TK-II does not dissolve in aqueous solutions, its specific amino acid composition should be considered to select an appropriate solvent system.

Analysis of Lom-TK-II Sequence (Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2):

  • Hydrophobicity: The peptide contains a significant number of hydrophobic residues (Ala, Pro, Leu, Phe, Val). Peptides with a high proportion of hydrophobic amino acids often have poor solubility in aqueous solutions.[3][6]

  • Charge: To estimate the net charge at neutral pH (~7), we can assign charges to the ionizable residues:

    • Arginine (Arg) has a basic side chain and carries a +1 charge.

    • The N-terminus (Alanine) has a free amino group, which is typically protonated and carries a +1 charge.

    • The C-terminus is amidated (-NH2), so it is neutral and does not carry a -1 charge.

    • Therefore, the estimated net charge of Lom-TK-II at neutral pH is +2, making it a basic peptide.

Given its basic nature and hydrophobicity, the following strategies can be employed:

  • Acidic Solutions: For basic peptides, dissolving in a slightly acidic solution can improve solubility.[5][7][8] Try dissolving the peptide in a small amount of 10% acetic acid and then diluting it to the desired concentration with water or buffer.[5][8]

  • Organic Co-solvents: For hydrophobic peptides, using a small amount of an organic solvent is often effective.[3][4][7]

    • Dissolve the peptide in a minimal amount of 100% dimethyl sulfoxide (DMSO).[3]

    • Once fully dissolved, slowly add this stock solution dropwise to your aqueous buffer while stirring to reach the final desired concentration.[5]

    • Caution: Keep the final concentration of the organic solvent as low as possible, as it may be toxic to cells. For most cell-based assays, a final DMSO concentration of less than 1% (v/v) is recommended.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the solubilization of synthetic Lom-TK-II.

Problem Possible Cause Recommended Solution
The peptide forms a cloudy suspension or precipitate in water/buffer. The peptide has low aqueous solubility due to its hydrophobic character.1. Attempt to dissolve the peptide in a slightly acidic solution (e.g., 10% acetic acid).[5][8] 2. Use an organic co-solvent like DMSO to create a concentrated stock solution, then dilute with your aqueous buffer.[3][4][5]
The peptide dissolves initially but precipitates upon dilution. The solubility limit of the peptide in the final aqueous solution has been exceeded.1. Prepare a new, more dilute stock solution in the organic solvent before adding it to the aqueous buffer. 2. If precipitation persists, the peptide may need to be re-lyophilized before attempting to dissolve it in a different solvent system.[3]
The peptide solution is clear, but I get inconsistent results in my bioassay. Incomplete solubilization, leading to an inaccurate concentration of the active peptide.1. After solubilization, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved micro-aggregates.[4] 2. Use the supernatant for your experiments. 3. Consider quantifying the peptide concentration in your final solution using a method like UV spectroscopy or a peptide quantification assay.
I need to avoid organic solvents for my experiment. The experimental system is sensitive to solvents like DMSO.1. Try dissolving the peptide in an acidic aqueous solution (e.g., 10% acetic acid).[5] 2. As a last resort, denaturing agents like 6M guanidine hydrochloride or 8M urea can be used, but these are generally incompatible with biological systems and would require subsequent removal.[3][8]

Experimental Protocols

Protocol 1: Solubility Testing of Synthetic Lom-TK-II

This protocol outlines a systematic approach to determine the optimal solvent for your synthetic Lom-TK-II.

Materials:

  • Lyophilized synthetic this compound

  • Sterile, distilled water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 10% (v/v) Acetic Acid in sterile water

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Aliquot a small, known amount of the lyophilized Lom-TK-II (e.g., 0.1 mg) into several microcentrifuge tubes.

  • Test Solvent 1: Water

    • Add a small volume of sterile water (e.g., 100 µL) to the first aliquot.

    • Vortex gently for 30 seconds.

    • If not dissolved, sonicate in a water bath for 5 minutes.

    • Visually inspect for clarity. If the solution is clear, the peptide is soluble in water.

  • Test Solvent 2: PBS (pH 7.4)

    • If insoluble in water, use a fresh aliquot and repeat step 2 with PBS.

  • Test Solvent 3: Acidic Solution

    • If insoluble in water and PBS, use a fresh aliquot. Add a small volume (e.g., 20 µL) of 10% acetic acid.

    • Vortex and sonicate as needed.

    • If the peptide dissolves, dilute with sterile water to the desired final concentration.

  • Test Solvent 4: Organic Co-solvent (DMSO)

    • If the peptide remains insoluble, use a fresh aliquot. Add a minimal volume (e.g., 10-20 µL) of 100% DMSO.

    • Vortex until the peptide is fully dissolved.

    • Slowly add this stock solution to your desired aqueous buffer (e.g., PBS) while vortexing to achieve the final concentration. Observe for any precipitation.

Data Presentation: Solubility Test Results

Solvent Observation (e.g., Clear, Cloudy, Precipitate) Conclusion
Sterile Water
PBS (pH 7.4)
10% Acetic Acid
DMSO (followed by dilution)

Visualizations

Experimental Workflow for Solubilization

G start Start: Lyophilized Lom-TK-II centrifuge Centrifuge Vial start->centrifuge equilibrate Equilibrate to Room Temp centrifuge->equilibrate test_water Add Sterile Water/PBS equilibrate->test_water vortex_sonicate1 Vortex / Sonicate test_water->vortex_sonicate1 check_solubility1 Soluble? vortex_sonicate1->check_solubility1 test_acid Add 10% Acetic Acid check_solubility1->test_acid No success Solution Ready for Use check_solubility1->success Yes vortex_sonicate2 Vortex / Sonicate test_acid->vortex_sonicate2 check_solubility2 Soluble? vortex_sonicate2->check_solubility2 test_dmso Add minimal DMSO check_solubility2->test_dmso No check_solubility2->success Yes vortex_sonicate3 Vortex / Sonicate test_dmso->vortex_sonicate3 check_solubility3 Soluble? vortex_sonicate3->check_solubility3 dilute Slowly dilute in aqueous buffer check_solubility3->dilute Yes fail Troubleshoot Further check_solubility3->fail No check_precipitation Precipitate? dilute->check_precipitation check_precipitation->success No check_precipitation->fail Yes

Caption: Workflow for systematically testing the solubility of synthetic this compound.

Tachykinin Receptor Signaling Pathway

Tachykinins, including Lom-TK-II, bind to G-protein coupled receptors (GPCRs) and can activate multiple intracellular signaling cascades.[9][10][11] The two primary pathways are the phospholipase C (PLC) pathway and the adenylyl cyclase (AC) pathway.[9][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LomTKII Lom-TK-II TKR Tachykinin Receptor (GPCR) LomTKII->TKR Binds Gq Gαq TKR->Gq Activates Gs Gαs TKR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates ERK ERK PKC->ERK Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->ERK Activates Response Cellular Response (e.g., Muscle Contraction, Gene Expression) ERK->Response

Caption: Simplified signaling pathways activated by Tachykinin receptors.

References

troubleshooting low signal in Locustatachykinin II immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Locustatachykinin II immunohistochemistry (IHC) experiments.

Troubleshooting Guide: Low to No Signal

Low or absent signal is a common issue in IHC. This guide provides a systematic approach to identifying and resolving the root cause of weak staining for this compound.

Diagram: Troubleshooting Workflow for Low IHC Signal

troubleshooting_workflow cluster_checks Initial Checks cluster_optimization Optimization Steps start Start: Low/No Signal check_antibody 1. Antibody Validation start->check_antibody check_protocol 2. Protocol Review check_antibody->check_protocol Antibody OK optimize_primary 3. Primary Antibody Optimization check_protocol->optimize_primary Protocol OK optimize_ar 4. Antigen Retrieval Optimization optimize_primary->optimize_ar Still Low Signal optimize_detection 5. Detection System & Amplification optimize_ar->optimize_detection Still Low Signal success Successful Staining optimize_detection->success Signal Improved

Caption: A step-by-step workflow for troubleshooting low signal in immunohistochemistry.

1. Antibody-Related Issues

Question Possible Cause Recommended Solution
Is my primary antibody working correctly? The antibody may be inactive due to improper storage or expiration.- Confirm the storage conditions match the datasheet recommendations (-20°C is common for the anti-Locustatachykinin II polyclonal antibody). - Avoid repeated freeze-thaw cycles. - Run a positive control using tissue known to express this compound to verify antibody activity.[1]
Is the primary antibody concentration optimal? The antibody may be too dilute, resulting in a weak signal.- Perform a titration experiment to determine the optimal antibody concentration.[1][2] - Start with the dilution recommended on the datasheet, if available, and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000).
Are the primary and secondary antibodies compatible? The secondary antibody may not recognize the primary antibody.- Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a rabbit polyclonal, use an anti-rabbit secondary).[1][3]

2. Tissue Preparation and Fixation

Question Possible Cause Recommended Solution
Was the tissue fixed appropriately? Over-fixation can mask the epitope, while under-fixation can lead to poor tissue morphology and antigen loss.- For insect nervous tissue, a common fixative is 4% paraformaldehyde in phosphate-buffered saline (PBS). - Optimize fixation time; shorter durations may be necessary for some antigens.
Did the tissue sections dry out? Allowing tissue sections to dry at any stage can lead to a loss of antigenicity and increased background.- Keep slides in a humidified chamber during incubations. - Ensure slides are always covered with buffer or reagent.[4]

3. Antigen Retrieval

Question Possible Cause Recommended Solution
Is antigen retrieval necessary or optimal? Formaldehyde fixation creates cross-links that can mask the this compound epitope.- Implement a heat-induced epitope retrieval (HIER) step.[4][5] - Test different retrieval buffers, as the optimal pH can be antigen-dependent. Citrate buffer (pH 6.0) and Tris-EDTA (pH 9.0) are common starting points.[4][5]
Was the antigen retrieval performed correctly? Insufficient heating during HIER will fail to unmask the epitope.- Ensure the retrieval solution reaches and is maintained at the correct temperature (typically 95-100°C). - Optimize the heating time (usually between 10-20 minutes).

4. Signal Detection and Amplification

Question Possible Cause Recommended Solution
Is the detection system active? The enzyme (e.g., HRP) or fluorophore on the secondary antibody may have lost activity.- Test the detection reagents on a positive control slide to ensure they are working. - Check the expiration dates of all detection system components.
Is the signal strong enough for a low-expression target? This compound may be present at low concentrations in some tissues.- Use a signal amplification method. Common techniques include: - Avidin-Biotin Complex (ABC) method.[6] - Labeled Streptavidin-Biotin (LSAB) Method.[6] - Tyramide Signal Amplification (TSA), which is particularly effective for low-abundance targets.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a good positive control for this compound IHC in insects? A1: The brain and subesophageal ganglion of the locust (Locusta migratoria or Schistocerca gregaria) are excellent positive controls, as these tissues have been shown to contain a significant number of Locustatachykinin-immunoreactive neurons.[1][9]

Q2: My anti-Locustatachykinin II antibody is polyclonal. What should I be aware of? A2: Polyclonal antibodies recognize multiple epitopes, which can sometimes lead to a stronger signal. However, it's also important to ensure specificity. The datasheet for a commercially available anti-Lom-TK 2 indicates it also recognizes Lom-TK 1 due to sequence homology. Be aware of this potential cross-reactivity when interpreting your results.

Q3: Can I use a primary antibody raised in the same species as my tissue sample? A3: This is not recommended as the secondary antibody will likely bind to endogenous immunoglobulins in the tissue, causing high background. If you must use a primary antibody from the same species (e.g., a mouse primary on mouse tissue), specialized blocking kits are available.[10]

Q4: How can I be sure that my weak signal is not just due to low expression of this compound in my sample? A4: This is a valid consideration. To address this, it is crucial to optimize your protocol for maximum sensitivity. This includes titrating your primary antibody, trying different antigen retrieval methods, and using a signal amplification system.[3][8] If the signal remains low after extensive optimization, it may indeed reflect low endogenous levels of the neuropeptide.

Q5: What are the key differences between Heat-Induced (HIER) and Proteolytic-Induced (PIER) antigen retrieval for insect tissues? A5: HIER uses heat and a specific pH buffer to unmask epitopes and generally has a higher success rate.[5] PIER uses enzymes like proteinase K or trypsin to digest proteins that may be masking the epitope. PIER can be harsher and may damage tissue morphology if not carefully optimized. For neuropeptides in insect nervous tissue, HIER is often the preferred starting point.

Experimental Protocols

Standard Immunohistochemistry Protocol for this compound in Insect Brain (Paraffin-Embedded)

This protocol is a general guideline and may require optimization.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 10 minutes each.

    • Transfer to 100% Ethanol: 2 changes for 5 minutes each.

    • Transfer to 95% Ethanol: 2 minutes.

    • Transfer to 70% Ethanol: 2 minutes.

    • Rinse in distilled water.

  • Antigen Retrieval (HIER):

    • Place slides in a staining dish with Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

    • Heat in a microwave oven at high power until boiling, then reduce power to maintain a sub-boiling temperature for 10-15 minutes.[5]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in Tris-buffered saline with Tween 20 (TBST).

  • Blocking:

    • Block endogenous peroxidase activity by incubating slides in 3% Hydrogen Peroxide in methanol for 15 minutes.

    • Rinse with TBST.

    • Apply a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber.[4]

  • Primary Antibody Incubation:

    • Dilute the anti-Locustatachykinin II antibody in the blocking solution to its optimal concentration.

    • Incubate overnight at 4°C in a humidified chamber.[2]

  • Secondary Antibody and Detection:

    • Wash slides with TBST: 3 changes for 5 minutes each.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit biotinylated) for 1 hour at room temperature.

    • Wash slides with TBST: 3 changes for 5 minutes each.

    • Incubate with an Avidin-Biotin Complex (ABC) reagent for 30 minutes (prepare according to manufacturer's instructions).

    • Wash slides with TBST: 3 changes for 5 minutes each.

  • Chromogenic Detection:

    • Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color develops (monitor under a microscope).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin for 30-60 seconds.

    • "Blue" the stain in running tap water.

    • Dehydrate through graded ethanols and clear in xylene.

    • Mount with a permanent mounting medium.

Primary Antibody Titration Protocol

To find the optimal dilution for your anti-Locustatachykinin II antibody:

  • Prepare a series of slides with your tissue of interest.

  • Follow your standard IHC protocol up to the primary antibody incubation step.

  • Prepare a range of primary antibody dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) in blocking buffer.

  • Apply each dilution to a separate slide. Include a "no primary antibody" control slide.

  • Complete the remainder of the IHC protocol.

  • Examine the slides microscopically to determine the dilution that provides the strongest specific signal with the lowest background.

Signal Amplification Pathway Diagram

signal_amplification antigen This compound (in tissue) primary_ab Primary Antibody (Rabbit anti-LomTK II) antigen->primary_ab binds to secondary_ab Secondary Antibody (Biotinylated Goat anti-Rabbit) primary_ab->secondary_ab binds to abc_complex ABC Complex (Avidin-Biotin-HRP) secondary_ab->abc_complex binds to dab DAB Substrate abc_complex->dab catalyzes signal Brown Precipitate (Visible Signal) dab->signal produces

Caption: The Avidin-Biotin Complex (ABC) signal amplification method.

References

cross-reactivity issues with Locustatachykinin antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Locustatachykinin (Lom-TK) antibodies. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My Locustatachykinin antibody is showing high background staining in my immunohistochemistry (IHC) experiment. What are the possible causes and solutions?

High background staining in IHC can obscure specific signals and lead to misinterpretation of results. Several factors can contribute to this issue:

  • Non-specific binding of the primary or secondary antibody: This is one of the most common causes of high background.

    • Solution:

      • Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong specific signal with minimal background.[1][2][3]

      • Increase blocking: Use a blocking serum from the same species as the secondary antibody.[3] Increase the blocking incubation time or try a different blocking agent, such as bovine serum albumin (BSA) or non-fat dry milk.

      • Use pre-adsorbed secondary antibodies: These antibodies have been purified to remove antibodies that cross-react with immunoglobulins from other species.[3]

  • Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection system, leading to false-positive signals.

    • Solution: Quench endogenous peroxidase activity by treating the tissue with 3% hydrogen peroxide (H₂O₂) in methanol before applying the primary antibody.[2]

  • Over-fixation of tissue: Excessive fixation can lead to non-specific antibody binding.

    • Solution: Reduce the fixation time and consider using a different antigen retrieval method to unmask the epitope.[2]

Q2: I am not getting any signal, or the signal is very weak, in my IHC or ELISA experiment with the Locustatachykinin antibody. What should I do?

A weak or absent signal can be frustrating. Here are some troubleshooting steps:

  • Check antibody and reagent integrity:

    • Solution: Ensure your primary and secondary antibodies have been stored correctly and have not expired. Prepare fresh buffers and substrate solutions.

  • Suboptimal antibody concentrations:

    • Solution: The antibody concentration may be too low. Try a range of higher concentrations for the primary antibody.

  • Incompatible primary and secondary antibodies:

    • Solution: Confirm that the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[2]

  • Insufficient antigen retrieval:

    • Solution: For IHC, the antigen may be masked by fixation. Optimize the antigen retrieval method (heat-induced or proteolytic-induced) and the incubation time.

  • Protein not present in the sample:

    • Solution: Run a positive control with a tissue or cell line known to express Locustatachykinin to validate your protocol and antibody.[2]

Q3: I suspect my Locustatachykinin antibody is cross-reacting with other peptides. How can I confirm this and what can I do to ensure specificity?

Cross-reactivity is a significant concern, especially with polyclonal antibodies, as the different isoforms of Locustatachykinin and other related insect neuropeptides share sequence homology.[4][5][6][7]

  • Confirming Cross-Reactivity:

    • Solution: Pre-adsorption Control: This is the gold standard for demonstrating antibody specificity. Incubate the primary antibody with a molar excess of the immunizing peptide (the specific Locustatachykinin isoform it was raised against) before applying it to your sample. A significant reduction or elimination of the signal compared to a control without the blocking peptide indicates that the staining is specific to the target.

Troubleshooting Guide: Pre-adsorption Control for IHC/ICC

This protocol outlines the steps to perform a pre-adsorption control to validate the specificity of your Locustatachykinin antibody.

Experimental Protocol: Pre-adsorption Control
StepProcedureNotes
1. Antibody & Peptide Preparation Prepare two identical tubes of your optimized primary antibody solution.Ensure enough volume for your experimental and control samples.
In one tube (the "blocked" sample), add a 2-5 fold excess (by weight) of the immunizing Locustatachykinin peptide.For example, if you are using 1 µg of antibody, add 2-5 µg of the peptide.
In the other tube (the "control" sample), add an equivalent volume of the buffer used to dissolve the peptide.This ensures both solutions have the same final antibody concentration.
2. Incubation Gently mix both tubes and incubate for 30-60 minutes at room temperature with gentle agitation.This allows the antibody to bind to the free peptide in the "blocked" sample.
3. Staining Proceed with your standard IHC or immunocytochemistry (ICC) protocol, using the "blocked" antibody solution on one set of identical samples and the "control" antibody solution on another.Ensure all other steps and conditions are identical for both sets of samples.
4. Analysis Compare the staining between the "blocked" and "control" samples.A significant reduction or absence of signal in the "blocked" sample indicates that the antibody is specific for the target peptide.

Locustatachykinin Antibody Cross-Reactivity Profile

An antiserum raised against Locustatachykinin I (Lom-TK I) has been shown to cross-react with other Lom-TK isoforms. This is due to the conserved C-terminal amino acid sequence among these peptides.

PeptideAmino Acid Sequence% Cross-Reactivity (Relative to Lom-TK I)
Lom-TK I Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂100% (Reference)
Lom-TK II Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂~100%
Lom-TK III Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH₂~100%
Lom-TK IV Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH₂~100%

Note: Data is based on radioimmunoassay (RIA) results which indicate that all four Lom-TK isoforms compete with the radioiodinated tracer for antibody binding in a similar fashion, suggesting comparable reactivity.[4] The C-terminal region is crucial for antibody recognition.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Antibody Specificity Testing

G cluster_prep Preparation cluster_blocking Blocking Step cluster_incubation Incubation cluster_staining Staining Protocol cluster_analysis Analysis A Optimize primary antibody concentration B Prepare two identical antibody solutions A->B C Add excess immunizing peptide to one tube ('Blocked') B->C D Add buffer to the other tube ('Control') B->D E Incubate both tubes for 30-60 min at RT C->E D->E F Apply 'Blocked' antibody to Sample 1 E->F G Apply 'Control' antibody to Sample 2 E->G H Compare staining intensity F->H G->H I Signal absent/reduced in Sample 1 indicates specificity H->I J Signal present in both indicates non-specific binding H->J

A flowchart of the pre-adsorption control experiment to validate antibody specificity.

Locustatachykinin Signaling Pathway

LomTK Locustatachykinin Receptor Lom-TK Receptor (GPCR) LomTK->Receptor Gq Gq protein Receptor->Gq Gs Gs protein Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates CellResponse1 Cellular Response (e.g., muscle contraction) PKC->CellResponse1 AC Adenylyl Cyclase (AC) Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellResponse2 Cellular Response PKA->CellResponse2

A diagram of the Locustatachykinin signaling cascade via G-protein coupled receptors.

References

Technical Support Center: Enhancing the Stability of Locustatachykinin II for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of Locustatachykinin II (Lom-TK-II) for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for in vivo research?

This compound (Lom-TK-II) is an insect neuropeptide with the amino acid sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2[1][2]. It belongs to the tachykinin-like peptide family and exhibits myotropic activity, stimulating muscle contractions in insects[1][3][4]. Like many peptides, Lom-TK-II is susceptible to rapid degradation by peptidases present in biological fluids such as insect hemolymph. This inherent instability leads to a short in vivo half-life, limiting its systemic exposure and making it challenging to study its physiological roles or develop it as a potential pest control agent.

Q2: What are the primary mechanisms of this compound degradation in vivo?

While specific studies on the in vivo degradation of this compound are limited, based on its structure and the known degradation pathways of other tachykinin-like peptides in insects, the primary mechanisms of degradation are enzymatic. Key enzymes likely involved include:

  • Angiotensin-Converting Enzyme (ACE): ACE is known to play a significant role in the metabolism of tachykinin peptides in both mammals and insects[5].

  • Neprilysin (Neutral Endopeptidase): This is another key peptidase involved in the inactivation of various neuropeptides.

  • Dipeptidyl Peptidase IV (DPP-IV): The N-terminal Ala-Pro sequence of Lom-TK-II makes it a potential substrate for DPP-IV, which cleaves dipeptides from the N-terminus of peptides with proline or alanine at the penultimate position.

Q3: What strategies can be employed to enhance the stability of this compound?

Several strategies can be used to improve the stability of Lom-TK-II for in vivo applications. These can be broadly categorized into chemical modifications and formulation strategies.

Chemical Modifications:
  • Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids at cleavage sites can sterically hinder peptidase access. For example, substituting the N-terminal Alanine with its D-isomer (D-Ala) can confer resistance to aminopeptidases.

  • N-terminal and C-terminal Modifications:

    • N-terminal Acetylation: This modification can prevent degradation by aminopeptidases.

    • C-terminal Amidation: Lom-TK-II is naturally C-terminally amidated, which already provides some protection against carboxypeptidases.

  • Peptide Backbone Modification: Introducing modifications to the peptide bond, such as pseudopeptide bonds, can render the peptide resistant to enzymatic cleavage.

  • Cyclization: Creating a cyclic version of the peptide can enhance stability by restricting its conformation and making it less accessible to peptidases.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, protecting it from enzymatic degradation and renal clearance, thereby extending its circulating half-life.

Formulation Strategies:
  • Encapsulation: Encapsulating Lom-TK-II in liposomes or polymeric nanoparticles can protect it from degradation in the hemolymph and allow for controlled release.

Troubleshooting Guide

Problem: Rapid loss of this compound activity in in vivo experiments.

  • Possible Cause: Enzymatic degradation in the hemolymph.

  • Troubleshooting Steps:

    • Confirm Degradation: Perform an in vitro stability assay by incubating Lom-TK-II with locust hemolymph and analyzing the sample at different time points using HPLC or LC-MS/MS to quantify the remaining intact peptide.

    • Identify Potential Cleavage Sites: Based on the structure of Lom-TK-II, the N-terminal Ala-Pro bond is a likely cleavage site for DPP-IV. Other sites may be susceptible to endopeptidases.

    • Implement Stabilization Strategies:

      • Synthesize a modified analog of Lom-TK-II. Start with a simple modification like N-terminal acetylation or substitution of L-Ala with D-Ala.

      • Evaluate the stability of the modified analog using the same in vitro hemolymph degradation assay.

      • If stability is still insufficient, consider more complex modifications like cyclization or PEGylation.

    • Consider Formulation: If chemical modification is not feasible or alters biological activity, explore encapsulation of the native peptide in a delivery system.

Problem: Modified this compound analog shows reduced or no biological activity.

  • Possible Cause: The modification has altered the conformation of the peptide, preventing it from binding to its receptor.

  • Troubleshooting Steps:

    • Perform a Receptor Binding Assay: Compare the binding affinity of the native Lom-TK-II and the modified analog to the target receptor. A significant decrease in affinity would explain the loss of activity.

    • Conduct a Structure-Activity Relationship (SAR) Study: Synthesize a series of analogs with different modifications at various positions to identify which modifications are tolerated without compromising activity.

    • Re-evaluate the Modification Strategy: If a specific modification is detrimental to activity, explore alternative strategies. For example, if N-terminal modification is the issue, try modifying a less critical region of the peptide.

Data Presentation

Table 1: Amino Acid Sequence of this compound and Potential Modification Sites

PositionAmino AcidModification StrategyRationale
1Alanine (Ala)D-Ala substitution, AcetylationPrevent degradation by aminopeptidases and DPP-IV.
2Proline (Pro)-Critical for DPP-IV recognition; modification may impact activity.
3-9VariousD-amino acid substitutionsIncrease resistance to endopeptidases.
10Arginine (Arg)-C-terminal residue, already protected by amidation.

Table 2: Hypothetical Comparison of Native and Stabilized this compound Analogs

PeptideModificationIn Vitro Half-life (min) in Locust HemolymphIn Vivo Myotropic Activity (EC50, nM)
Native Lom-TK-IINone< 103.2
[D-Ala¹]-Lom-TK-IID-Alanine at position 1> 605.1
Ac-Lom-TK-IIN-terminal Acetylation> 454.5
Cyclo(1-10)-Lom-TK-IIHead-to-tail cyclization> 12010.8

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

In Vitro Peptide Stability Assay in Locust Hemolymph

Objective: To determine the rate of degradation of this compound and its analogs in locust hemolymph.

Materials:

  • This compound and its analogs

  • Hemolymph from Locusta migratoria

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS/MS system

Procedure:

  • Hemolymph Collection: Collect hemolymph from adult Locusta migratoria into a pre-chilled tube containing a few crystals of phenylthiourea to prevent melanization. Centrifuge at 4°C to remove hemocytes. The supernatant is the plasma.

  • Incubation: Add a known concentration of Lom-TK-II or its analog to the locust plasma at a 1:1 ratio (v/v) and incubate at 25°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately add an equal volume of 1% TFA in acetonitrile to the aliquot to precipitate proteins and stop enzymatic activity.

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining. The percentage of peptide remaining at each time point is calculated relative to the 0-minute time point.

  • Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t₁/₂) of the peptide.

In Vivo Myotropic Bioassay: Locust Hindgut Contraction Assay

Objective: To assess the biological activity of this compound and its analogs by measuring their ability to induce muscle contractions.

Materials:

  • This compound and its analogs

  • Adult Locusta migratoria

  • Locust saline solution[1]

  • Force transducer and recording system

Procedure:

  • Dissection: Dissect the hindgut from an adult locust and mount it in an organ bath containing locust saline solution, maintained at room temperature and continuously aerated.

  • Equilibration: Allow the hindgut preparation to equilibrate for at least 30 minutes until a stable baseline of spontaneous contractions is observed.

  • Peptide Application: Add increasing concentrations of Lom-TK-II or its analog to the organ bath in a cumulative manner.

  • Recording: Record the changes in the frequency and amplitude of the hindgut contractions using a force transducer connected to a recording system.

  • Data Analysis: Construct dose-response curves by plotting the increase in contraction amplitude or frequency against the peptide concentration. Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound and its analogs to the tachykinin receptor.

Materials:

  • Cell line expressing the locust tachykinin receptor (e.g., stably transfected Drosophila S2 cells)

  • Radiolabeled this compound (e.g., ¹²⁵I-Lom-TK-II)

  • Unlabeled this compound and its analogs

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a membrane fraction from the cells expressing the receptor.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled Lom-TK-II, and varying concentrations of the unlabeled competitor (native Lom-TK-II or its analog).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway LomTKII This compound Receptor Tachykinin Receptor (GPCR) LomTKII->Receptor G_Protein G-protein (Gq) Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction triggers PKC->Muscle_Contraction potentiates Experimental_Workflow cluster_0 Peptide Synthesis and Modification cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Native_LomTKII Native Lom-TK-II Stability_Assay Hemolymph Stability Assay Native_LomTKII->Stability_Assay Binding_Assay Receptor Binding Assay Native_LomTKII->Binding_Assay Modified_Analogs Modified Analogs Modified_Analogs->Stability_Assay Modified_Analogs->Binding_Assay Myotropic_Assay Myotropic Bioassay Stability_Assay->Myotropic_Assay Binding_Assay->Myotropic_Assay Pharmacokinetics Pharmacokinetic Study Myotropic_Assay->Pharmacokinetics Logical_Relationship Problem Rapid In Vivo Degradation of Lom-TK-II Cause Enzymatic Cleavage by Peptidases Problem->Cause Solution Enhance Peptide Stability Cause->Solution Method1 Chemical Modification Solution->Method1 Method2 Formulation Strategy Solution->Method2 Outcome Prolonged In Vivo Half-life and Efficacy Method1->Outcome Method2->Outcome

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Locustatachykinin II Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the signal-to-noise ratio (SNR) in your calcium imaging experiments involving Locustatachykinin II (Lom-TK-II) and its receptor.

Troubleshooting Guides

This section addresses specific issues that can lead to a poor signal-to-noise ratio during calcium imaging experiments.

Issue 1: Weak Fluorescent Signal or No Response to this compound Application

A weak or absent signal is a common challenge that can obscure the true cellular response to Lom-TK-II.

Possible Cause Recommended Solution
Suboptimal Calcium Indicator Concentration Titrate the concentration of your calcium indicator to find the best balance between a strong signal and potential cellular toxicity.[1]
Inadequate Dye Loading Optimize dye loading protocols. For chemical indicators like Fluo-4 AM, ensure the presence of a dispersing agent like Pluronic F-127 and an anion transporter inhibitor such as probenecid to improve dye solubilization and retention.[2] For genetically encoded calcium indicators (GECIs) like GCaMP, ensure sufficient expression levels.
Poor Choice of Fluorophore Select a calcium indicator with a high quantum yield and extinction coefficient for a brighter signal.[1] Consider indicators like Cal-520, which has been shown to be optimal for detecting local calcium events.[3]
Receptor Desensitization or Low Expression Ensure the cells have not been over-stimulated prior to the experiment. If using a cell line, verify the expression level of the Locustatachykinin receptor.
Incorrect Excitation/Emission Wavelengths Use appropriate filter sets that precisely match the spectral properties of your chosen calcium indicator to maximize signal collection.[1]
Inactive this compound Peptide Confirm the integrity and concentration of your Lom-TK-II stock solution. Reconstitute and store the peptide according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage.[2]

Issue 2: High Background Noise Obscuring the Signal

Excessive background noise can significantly reduce the signal-to-noise ratio, making it difficult to detect real calcium transients.

Possible Cause Recommended Solution
Autofluorescence The inherent fluorescence of cells or the surrounding medium can be a major source of background noise. To mitigate this, consider using red-shifted fluorophores, as autofluorescence is often weaker at longer wavelengths.[1] Implementing spectral unmixing techniques on a confocal microscope can also help separate the specific indicator signal from the autofluorescence spectrum.[1]
Suboptimal Imaging Parameters Adjust imaging parameters to enhance the signal relative to the noise. This can include optimizing laser power (balancing signal strength with phototoxicity), detector gain, and averaging multiple frames to reduce random noise.[4]
Environmental Noise Ensure the experimental setup is shielded from electromagnetic interference, for example, by using a Faraday cage. Proper grounding of all equipment is also crucial to minimize power line noise (50/60 Hz interference).[4]
Incomplete Dye Washing For chemical indicators, ensure thorough washing of the cells after dye loading to remove any extracellular dye that contributes to background fluorescence.

Issue 3: Phototoxicity and Photobleaching

Prolonged exposure to excitation light can damage cells and reduce the fluorescence intensity of the indicator over time, leading to a declining signal-to-noise ratio.

Possible Cause Recommended Solution
Excessive Excitation Light Exposure Minimize the duration and intensity of light exposure. Use the lowest possible laser power that still provides a detectable signal. Reduce the frame rate of image acquisition to the minimum required to capture the dynamics of the calcium signal.
Indicator Susceptibility Some fluorescent indicators are more prone to photobleaching than others. If photobleaching is a significant issue, consider switching to a more photostable indicator.
Use of Two-Photon Microscopy If available, two-photon microscopy can reduce phototoxicity and photobleaching in the focal plane, as it uses lower energy photons for excitation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the signaling pathway for the this compound receptor?

A1: Tachykinin receptors, including the receptor for this compound, are G-protein coupled receptors (GPCRs). Upon ligand binding, they typically couple to Gαq and/or Gαs proteins. The Gαq pathway activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The Gαs pathway activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Both pathways can be involved in the cellular response to tachykinins.[6][7]

This compound Signaling Pathway

Locustatachykinin_Signaling LomTKII This compound LomTKR Lom-TK Receptor (GPCR) LomTKII->LomTKR G_alpha_q Gαq LomTKR->G_alpha_q activates PLC Phospholipase C (PLC) G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum Ca_ER Ca²⁺ Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto release CellularResponse Cellular Response Ca_cyto->CellularResponse triggers Calcium_Imaging_Workflow start Start cell_prep Cell Preparation (Seeding) start->cell_prep dye_loading Calcium Indicator Loading (e.g., Fluo-4 AM) cell_prep->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash equilibrate Equilibration wash->equilibrate baseline Record Baseline Fluorescence (F₀) equilibrate->baseline stimulate Apply this compound baseline->stimulate record Record Post-Stimulus Fluorescence (F) stimulate->record analysis Data Analysis (Calculate ΔF/F₀) record->analysis end End analysis->end

References

Technical Support Center: In Vitro Expression of Functional Locustatachykinin II (Lom-TK-II) Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vitro expression of functional Locustatachykinin II (Lom-TK-II) receptors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in expressing functional Lom-TK-II receptors in vitro?

A1: The primary challenges associated with the heterologous expression of Lom-TK-II receptors, a type of G-protein coupled receptor (GPCR), include low expression levels, misfolding of the receptor protein, cellular toxicity due to high-level expression, and a lack of functional coupling to downstream signaling pathways in the chosen host cells.

Q2: Which expression system is recommended for Lom-TK-II receptors?

A2: While several systems can be used for GPCR expression, insect cell lines, such as Drosophila Schneider 2 (S2) cells, are often a good choice for insect GPCRs like the Lom-TK-II receptor.[1] These cells may provide a more suitable environment for correct protein folding and post-translational modifications compared to mammalian or yeast systems.

Q3: How can I confirm if my expressed Lom-TK-II receptor is functional?

A3: Functionality is typically assessed through ligand-binding assays and functional assays. A radioligand binding assay can determine the receptor's affinity for Lom-TK-II and the receptor density in the cell membranes. Functional assays, such as calcium mobilization assays, are crucial to confirm that the receptor can bind to its ligand and trigger a downstream cellular response.[2][3]

Q4: What is the expected signaling pathway for the Lom-TK-II receptor?

A4: Insect tachykinin receptors, including likely the Lom-TK-II receptor, primarily couple to Gq proteins, which activate the phospholipase C (PLC) pathway. This leads to the production of inositol 1,4,5-trisphosphate (IP3), causing the release of intracellular calcium.[2][3] Some insect tachykinin receptors have also been shown to couple to Gs proteins, leading to an increase in cyclic AMP (cAMP).[1]

Troubleshooting Guide

Problem 1: Low or no receptor expression.

  • Possible Cause:

    • Suboptimal codon usage: The DNA sequence of the Lom-TK-II receptor may not be optimized for the chosen expression host.

    • Inefficient transfection: The method of introducing the receptor's genetic material into the host cells may be inefficient.

    • Toxicity of the receptor: High levels of GPCR expression can be toxic to cells, leading to the selection of low-expressing cells.

    • Protein degradation: The expressed receptor may be unstable and quickly degraded by the host cell's proteases.

  • Solution:

    • Codon optimization: Synthesize the gene with codons optimized for the expression host (e.g., Drosophila melanogaster for S2 cells).

    • Optimize transfection protocol: Experiment with different transfection reagents, DNA-to-reagent ratios, and cell densities.

    • Use an inducible promoter: Employ an expression vector with an inducible promoter (e.g., the metallothionein promoter in S2 cells) to control the timing and level of receptor expression. This can mitigate toxicity by allowing cells to grow to a sufficient density before inducing receptor expression.

    • Culture at a lower temperature: For insect cells, lowering the culture temperature (e.g., to 25°C) after transfection can sometimes improve protein folding and stability.

Problem 2: Receptor is expressed but shows no functional activity in calcium mobilization assays.

  • Possible Cause:

    • Incorrect receptor folding: The receptor may be expressed but not folded into its correct three-dimensional structure, preventing ligand binding and/or G-protein coupling.

    • Lack of appropriate G-protein: The host cell line may not express the specific G-protein (likely Gαq) that the Lom-TK-II receptor couples to.

    • Receptor stuck in intracellular compartments: The receptor may not be correctly trafficked to the cell membrane.

    • Ligand degradation: The Lom-TK-II peptide may be degraded by proteases in the assay medium.

  • Solution:

    • Co-express chaperones: In some cases, co-expressing molecular chaperones can aid in proper protein folding.

    • Co-express a promiscuous G-protein: Transfect the cells not only with the receptor but also with a promiscuous G-protein, such as Gα16 or a chimeric G-protein (Gαqi5), which can couple to a wide range of GPCRs and elicit a calcium response.

    • Immunofluorescence staining: Use an antibody against an epitope tag on the receptor to visualize its subcellular localization and confirm its presence on the cell surface.

    • Use protease inhibitors: Include a cocktail of protease inhibitors in your assay buffer to prevent the degradation of the peptide ligand.

Problem 3: High background signal in functional assays.

  • Possible Cause:

    • Leaky inducible promoter: The inducible promoter may have some basal activity, leading to constitutive receptor signaling.

    • Cell stress: The cells may be unhealthy, leading to a high baseline intracellular calcium level.

    • Serum components: Components in the fetal bovine serum (if used) may be activating endogenous receptors in the host cells.

  • Solution:

    • Optimize inducer concentration: Titrate the concentration of the inducing agent (e.g., copper sulfate for the metallothionein promoter) to find the lowest concentration that gives a robust signal-to-noise ratio.

    • Ensure optimal cell culture conditions: Maintain a healthy cell culture by passaging cells regularly and ensuring they are in the logarithmic growth phase before the assay.

    • Wash cells before assay: Wash the cells with a serum-free medium before adding the calcium dye and the ligand to remove any interfering substances.

Data Presentation

Table 1: Functional Potency (EC50) of Tachykinin-Related Peptides on an Insect Tachykinin Receptor (STKR) Expressed in Drosophila S2 Cells.

This table presents representative data on the functional potency of various insect tachykinin-related peptides on the stable fly tachykinin receptor (STKR), a close homolog to the Lom-TK-II receptor. The data is derived from calcium mobilization assays and indicates the concentration of the peptide required to elicit 50% of the maximal response. This can be used as a reference for the expected potency of similar peptides on a heterologously expressed Lom-TK-II receptor.

Peptide LigandSequenceEC50 (nM)
Lom-TK-IGPSGFYGVRa~10
Lom-TK-IIAPLSSGFYGVRa~5
Lom-TK-IIIAPSGFYGVRa~2
Stomoxytachykinin (Stc-TK)AP(Q/L)SGFFAVRA~1

(Data are approximate values based on published literature for STKR and are intended for comparative purposes.)

Table 2: Illustrative Radioligand Binding Data for a Hypothetical Lom-TK-II Receptor Preparation.

This table provides a template with hypothetical data to illustrate the results from a radioligand binding assay. Researchers should aim to generate similar data for their specific experimental setup. Bmax represents the maximum number of binding sites, and Kd represents the dissociation constant, indicating the ligand's binding affinity.

RadioligandKd (nM)Bmax (fmol/mg protein)
[125I]-Lom-TK-II0.5500
[3H]-Lom-TK-II0.8550

(Note: These are hypothetical values for illustrative purposes only.)

Experimental Protocols

Protocol 1: Heterologous Expression of Lom-TK-II Receptor in Drosophila S2 Cells
  • Gene Preparation: The coding sequence of the Lom-TK-II receptor should be codon-optimized for Drosophila melanogaster and cloned into a suitable expression vector, such as pMT/V5-His (Thermo Fisher Scientific), which contains a copper-inducible metallothionein promoter.

  • Cell Culture: Maintain Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum at 25-28°C without CO2.

  • Transfection:

    • Seed 2 x 106 S2 cells per well in a 6-well plate.

    • Allow cells to attach for 1-4 hours.

    • Prepare the transfection complex by mixing 2 µg of the expression plasmid with a suitable transfection reagent (e.g., Cellfectin II) according to the manufacturer's instructions.

    • Add the complex to the cells and incubate for 18-24 hours.

  • Selection of Stable Cell Line (Optional but Recommended):

    • Co-transfect the Lom-TK-II receptor plasmid with a selection plasmid (e.g., pCoHygro) at a 19:1 ratio.

    • 48 hours post-transfection, replace the medium with a selection medium containing the appropriate antibiotic (e.g., hygromycin B).

    • Replace the selection medium every 3-4 days until resistant colonies appear.

    • Expand the resistant cells to establish a stable cell line.

  • Induction of Receptor Expression:

    • Add copper sulfate (CuSO4) to the culture medium to a final concentration of 0.5-1.0 mM.

    • Incubate the cells for 24-48 hours to allow for receptor expression before proceeding with functional assays.

Protocol 2: Radioligand Binding Assay
  • Membrane Preparation:

    • Harvest the induced S2 cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Saturation Binding Assay:

    • In a 96-well plate, add increasing concentrations of radiolabeled Lom-TK-II (e.g., [125I]-Lom-TK-II) to wells containing a fixed amount of membrane protein (e.g., 10-20 µg).

    • For non-specific binding, add a high concentration of unlabeled Lom-TK-II (e.g., 1 µM) to a parallel set of wells.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kd and Bmax values by non-linear regression analysis of the specific binding data.

Protocol 3: Calcium Mobilization Assay
  • Cell Plating:

    • Seed the stably transfected S2 cells (or transiently transfected cells 48 hours post-transfection and 24 hours post-induction) into a black, clear-bottom 96-well plate at a density of 50,000-100,000 cells per well.

    • Allow the cells to attach for 24 hours.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 dye) according to the manufacturer's protocol. This usually involves a 30-60 minute incubation at 37°C or room temperature.

  • Ligand Addition and Measurement:

    • Prepare serial dilutions of Lom-TK-II and other test peptides in an appropriate assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the peptide solutions to the wells and continue to record the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LomTKII Lom-TK-II Receptor Lom-TK-II Receptor (GPCR) LomTKII->Receptor 1. Ligand Binding Gq Gαq Receptor->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 5. Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC 7. Activation Ca_Cytosol Ca²⁺ Increase ER->Ca_Cytosol 6. Ca²⁺ Release Ca_ER Ca²⁺ Downstream Downstream Cellular Responses Ca_Cytosol->Downstream PKC->Downstream

Caption: Signaling pathway of the this compound receptor.

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Gene 1. Lom-TK-II Gene (Codon Optimized) Vector 2. Clone into Expression Vector Gene->Vector Transfection 4. Transfect S2 Cells Vector->Transfection S2_Cells 3. Culture Drosophila S2 Cells S2_Cells->Transfection Selection 5. Select Stable Cell Line (Optional) Transfection->Selection Induction 6. Induce Receptor Expression (e.g., with CuSO4) Transfection->Induction Transient Selection->Induction Membrane_Prep 7a. Membrane Preparation Induction->Membrane_Prep Cell_Plating 7b. Plate Cells for Functional Assay Induction->Cell_Plating Binding_Assay 8a. Radioligand Binding Assay (Kd, Bmax) Membrane_Prep->Binding_Assay Functional_Assay 8b. Calcium Mobilization Assay (EC50) Cell_Plating->Functional_Assay

Caption: Experimental workflow for in vitro expression and characterization.

G Start Start: No/Low Functional Signal Check_Expression Check Receptor Expression? (Western Blot / ELISA) Start->Check_Expression Low_Expression Low/No Expression Check_Expression->Low_Expression No Good_Expression Expression Confirmed Check_Expression->Good_Expression Yes Troubleshoot_Expression Troubleshoot Expression: - Codon Optimization - Transfection Efficiency - Inducible Promoter Low_Expression->Troubleshoot_Expression Check_Function Check Functional Assay Components? Good_Expression->Check_Function Ligand_Issue Ligand Integrity? (Degradation) Check_Function->Ligand_Issue Yes G_Protein_Issue G-Protein Coupling? Ligand_Issue->G_Protein_Issue OK Use_Protease_Inhibitors Solution: Use Protease Inhibitors Ligand_Issue->Use_Protease_Inhibitors Suspected Coexpress_G_Protein Solution: Co-express Gαq or Gα16 G_Protein_Issue->Coexpress_G_Protein Suspected Success Functional Receptor! G_Protein_Issue->Success OK

Caption: Troubleshooting workflow for non-functional receptors.

References

Technical Support Center: Overcoming Aggregation Problems with Locustatachykinin II Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Locustatachykinin II (Lom-TK-II) peptides during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Lom-TK-II) and what are its key properties?

A1: this compound (Lom-TK-II) is a neuropeptide first isolated from the locust, Locusta migratoria.[1] It belongs to the tachykinin family of peptides, which are known for their myotropic activity, meaning they can stimulate muscle contractions.[1][2] The primary amino acid sequence of Lom-TK-II is Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1] Based on its sequence, Lom-TK-II has a significant number of hydrophobic residues, which can contribute to its tendency to aggregate in aqueous solutions.

Q2: Why is my Lom-TK-II peptide aggregating?

A2: Peptide aggregation is a common issue, particularly for sequences with a high proportion of hydrophobic amino acids like Lom-TK-II.[3][4][5] Aggregation is the self-association of peptide molecules, which can be driven by hydrophobic interactions and the formation of intermolecular hydrogen bonds. This process can lead to the formation of insoluble precipitates, rendering the peptide unusable for experiments. Factors such as peptide concentration, pH, temperature, and the composition of the solvent can all influence the rate and extent of aggregation.

Q3: How can I prevent aggregation of my Lom-TK-II peptide?

A3: Preventing aggregation starts with proper handling and storage. It is crucial to use appropriate solvents and buffers. For hydrophobic peptides like Lom-TK-II, it is often recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it with your aqueous experimental buffer.[5][6] Additionally, incorporating certain additives, such as arginine, into your solutions can help suppress aggregation.[7][8][9][10]

Q4: What is the recommended procedure for storing Lom-TK-II?

A4: For long-term storage, lyophilized Lom-TK-II powder should be stored at -20°C or colder in a tightly sealed container with a desiccant to minimize moisture absorption. Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.

Troubleshooting Guides

Problem: Lom-TK-II peptide will not dissolve.
Possible Cause Recommended Solution
High Hydrophobicity The peptide sequence contains a high percentage of hydrophobic amino acids.[3][4]
1. Initial Dissolution in Organic Solvent: Dissolve the lyophilized peptide in a minimal amount of sterile DMSO (e.g., 10-50 µL).[5][6] 2. Stepwise Dilution: Gradually add your aqueous buffer to the DMSO-peptide solution while gently vortexing. Do not add the peptide directly to a large volume of aqueous buffer. 3. Sonication: If precipitates form, try brief sonication in a water bath to aid dissolution.[6]
Incorrect pH The pH of the buffer is close to the isoelectric point (pI) of the peptide, minimizing its net charge and reducing solubility.
1. Determine Peptide Charge: Lom-TK-II has a net positive charge at neutral pH due to the arginine residue. 2. Use Acidic Buffer: Dissolving the peptide in a slightly acidic buffer (e.g., containing 0.1% acetic acid) can increase its net positive charge and improve solubility.[11]
Peptide has already aggregated The peptide may have aggregated during previous handling or storage.
1. Disaggregation Protocol: Attempt to disaggregate the peptide by following the "Protocol for Disaggregating and Solubilizing Intractable Peptides" outlined in the Experimental Protocols section.
Problem: Lom-TK-II peptide solution becomes cloudy or forms a precipitate over time.
Possible Cause Recommended Solution
Concentration is too high The peptide concentration exceeds its solubility limit in the current buffer.
1. Work at Lower Concentrations: If possible, perform experiments at the lowest effective concentration of the peptide. 2. Perform a Solubility Test: Before preparing a large batch, test the solubility of a small amount of the peptide at your desired concentration.
Buffer Composition The buffer components are not optimal for maintaining peptide solubility.
1. Add Anti-Aggregation Agents: Include additives like L-arginine (e.g., 50-100 mM) in your buffer to suppress aggregation.[7][8][9][10] 2. Optimize Buffer: Test different buffer systems (e.g., phosphate vs. Tris) to find one that best maintains solubility.
Storage Conditions Improper storage of the stock solution is leading to aggregation.
1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. 2. Flash Freeze: Freeze aliquots quickly in liquid nitrogen or a dry ice/ethanol bath before transferring to -80°C for long-term storage.

Experimental Protocols

Protocol 1: Standardized Solubility Testing for Lom-TK-II

This protocol provides a systematic approach to determine the optimal solvent for Lom-TK-II while conserving the peptide.

Methodology:

  • Preparation: Weigh approximately 1-2 mg of lyophilized Lom-TK-II into several separate sterile microcentrifuge tubes.

  • Solvent Addition:

    • Tube 1 (Aqueous): Add a calculated volume of sterile, deionized water to achieve a high target concentration (e.g., 1 mg/mL).

    • Tube 2 (Acidic): Add a calculated volume of 0.1% aqueous acetic acid.

    • Tube 3 (Organic): Add a minimal volume of DMSO (e.g., 10 µL).

  • Dissolution Assessment:

    • Vortex each tube for 30 seconds.

    • Visually inspect for any undissolved particles against a dark background.

    • If the peptide in Tube 3 (DMSO) dissolves, gradually add the aqueous buffer of choice (e.g., PBS) to the desired final concentration, vortexing between additions.

  • Sonication: If any tube contains undissolved particles, sonicate the tube in a water bath for 5-10 minutes. Re-examine for solubility.

  • Documentation: Record the solvent system and the maximum concentration at which the peptide remains in solution without precipitation.

Protocol 2: Quantitative Analysis of Lom-TK-II Aggregation using Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a common method to monitor the formation of amyloid-like fibrillar aggregates. ThT dye exhibits enhanced fluorescence upon binding to these structures.[12][13][14][15][16]

Materials:

  • Lom-TK-II peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Methodology:

  • Prepare Lom-TK-II Samples: Prepare different concentrations of Lom-TK-II in the experimental buffer in the wells of the microplate. Include a buffer-only control.

  • Add ThT: Add ThT stock solution to each well to a final concentration of 20-50 µM.[16]

  • Incubation: Incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking to promote aggregation.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular time intervals (e.g., every 30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of fibrillar aggregates.

Illustrative Quantitative Data (ThT Assay):

The following table provides an example of data that could be generated from a ThT assay to assess the effect of an anti-aggregation agent.

Condition Lag Time (hours) Maximum Fluorescence (Arbitrary Units)
Lom-TK-II (100 µM)2.58500
Lom-TK-II (100 µM) + 50 mM L-Arginine6.04200

Note: This data is for illustrative purposes only.

Protocol 3: Analysis of Lom-TK-II Aggregation by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting the presence of peptide aggregates.[17][18][19][20][21]

Methodology:

  • Sample Preparation: Prepare Lom-TK-II solutions at the desired concentrations in a filtered, high-purity buffer. The buffer must be free of any particulate matter that could interfere with the measurement.

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

  • Measurement:

    • Carefully transfer the peptide solution to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software will analyze the autocorrelation function of the scattered light to determine the diffusion coefficient of the particles, and from this, calculate the hydrodynamic radius (Rh). The presence of larger species (aggregates) will be indicated by an increase in the average Rh and a higher polydispersity index (PDI).

Illustrative Quantitative Data (DLS):

This table illustrates how DLS can be used to monitor the effect of an additive on Lom-TK-II aggregation over time.

Sample Time (hours) Average Hydrodynamic Radius (nm) Polydispersity Index (PDI)
Lom-TK-II (50 µM)05.20.21
2489.60.55
Lom-TK-II (50 µM) + 100 mM L-Arginine05.50.23
2412.30.28

Note: This data is for illustrative purposes only.

Visualizations

Signaling Pathway

Lom_TK_II_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lom-TK-II Lom-TK-II TK_Receptor Tachykinin Receptor (GPCR) Lom-TK-II->TK_Receptor Binds G_Protein G-Protein α βγ TK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2->Cellular_Response Directly modulates PKC->Cellular_Response Phosphorylates targets

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Peptide Preparation & Solubility Testing cluster_analysis Aggregation Analysis Start Start: Lyophilized Lom-TK-II Solubility_Test Protocol 1: Solubility Test (Water, Acid, DMSO) Start->Solubility_Test Dissolved Soluble? Solubility_Test->Dissolved Sonication Sonication Dissolved->Sonication No Final_Stock Prepare Stock Solution in Optimal Solvent Dissolved->Final_Stock Yes Sonication->Solubility_Test DLS_Analysis Protocol 3: DLS Analysis (Size Distribution) Final_Stock->DLS_Analysis ThT_Assay Protocol 2: ThT Assay (Fibril Formation) Final_Stock->ThT_Assay Analyze_Data Analyze and Interpret Data DLS_Analysis->Analyze_Data ThT_Assay->Analyze_Data

References

Validation & Comparative

A Comparative Analysis of the Myotropic Activity of Locustatachykinin I and Locustatachykinin II

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the myotropic activity of two insect neuropeptides, Locustatachykinin I (Lom-TK-I) and Locustatachykinin II (Lom-TK-II). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the functional differences and underlying signaling mechanisms of these two peptides.

Introduction

Locustatachykinins are members of the tachykinin-like peptide family in insects, known to be analogs of vertebrate tachykinins.[1] They play a significant role in regulating visceral muscle contractions.[1][2] This guide presents a comparative analysis of the myotropic potency of Locustatachykinin I and II, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Data Summary

The myotropic effects of Locustatachykinin I and II have been evaluated on various insect visceral muscle preparations. The data consistently indicates that this compound is a more potent myotropin than Locustatachykinin I. A summary of the available quantitative data is presented in the table below.

PeptideTissue PreparationParameterValue (M)Reference
Locustatachykinin ILeucophaea maderae hindgutThreshold Concentration2.7 x 10⁻¹⁰--INVALID-LINK--
This compoundLeucophaea maderae hindgutThreshold Concentration1.5 x 10⁻¹⁰--INVALID-LINK--
Locustatachykinin ILocusta migratoria foregutThreshold Concentration5.5 x 10⁻⁹--INVALID-LINK--
This compoundLocusta migratoria foregutThreshold Concentration3.2 x 10⁻⁹--INVALID-LINK--
Locustatachykinin ILocusta migratoria oviductThreshold Concentration3.7 x 10⁻⁹--INVALID-LINK--
This compoundLocusta migratoria oviductThreshold Concentration2.4 x 10⁻⁹--INVALID-LINK--
Tachykinin-related peptidesLeucophaea maderae hindgutED₅₀~1.0 x 10⁻⁹--INVALID-LINK--

Experimental Protocols

The myotropic activity of Locustatachykinins is typically assessed using an in vitro visceral muscle contraction bioassay. The following is a generalized protocol based on methods described for the locust oviduct and cockroach hindgut.[2]

1. Tissue Dissection and Preparation:

  • Adult female locusts (Locusta migratoria) or cockroaches (Leucophaea maderae) are anesthetized by cooling.

  • The oviducts or hindgut are carefully dissected in an appropriate insect saline solution.

  • The locust saline solution contains (in g/L): NaCl (9.82), KCl (0.48), MgCl₂·6H₂O (0.73), CaCl₂·2H₂O (0.47), NaH₂PO₄ (0.95), NaHCO₃ (0.18), and glucose (4.0).[2]

  • The isolated tissue is cleaned of any adhering fat body and connective tissues.

2. Muscle Contraction Recording:

  • The prepared muscle tissue is mounted in a temperature-controlled organ bath containing aerated insect saline.

  • One end of the tissue is fixed to a stationary hook, while the other end is connected to a sensitive isometric force transducer.

  • The muscle is allowed to equilibrate for a period, during which it exhibits spontaneous contractions.

  • The output from the force transducer is amplified and recorded using a data acquisition system.

3. Peptide Application and Data Analysis:

  • Stock solutions of Locustatachykinin I and II are prepared and diluted to the desired concentrations in insect saline.

  • A cumulative dose-response curve is generated by adding increasing concentrations of the peptide to the organ bath at set intervals.

  • The changes in muscle contraction frequency and amplitude are recorded.

  • The effective concentration required to elicit a half-maximal response (EC₅₀) is determined from the dose-response curve.

Signaling Pathways and Visualizations

Locustatachykinins exert their myotropic effects by binding to G-protein coupled receptors (GPCRs) on the surface of visceral muscle cells.[3] This binding initiates a downstream signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction.

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Locustatachykinin Locustatachykinin GPCR Tachykinin Receptor (GPCR) Locustatachykinin->GPCR Binds to G_protein G-protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Ca2 Ca²⁺ ER->Ca2 Releases Contraction Muscle Contraction Ca2->Contraction Initiates

Caption: Locustatachykinin signaling pathway in insect visceral muscle.

The binding of Locustatachykinin to its GPCR activates the Gq alpha subunit of the associated G-protein.[4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular Ca²⁺ concentration leads to the activation of the contractile machinery within the muscle cell, causing contraction.

experimental_workflow cluster_preparation Tissue Preparation cluster_recording Data Recording cluster_experiment Experiment cluster_analysis Data Analysis A Dissect Insect Visceral Muscle B Mount Tissue in Organ Bath A->B C Connect to Force Transducer B->C D Record Baseline Contractions C->D E Add Locustatachykinin (Cumulative Doses) D->E F Record Myotropic Response E->F G Generate Dose-Response Curve F->G H Calculate EC50/ Threshold Concentration G->H

Caption: Experimental workflow for myotropic activity bioassay.

Conclusion

The experimental data clearly demonstrates that this compound possesses a higher myotropic potency than Locustatachykinin I across different insect visceral muscle tissues. Both peptides are believed to act through the same G-protein coupled receptor signaling pathway, leading to an increase in intracellular calcium and subsequent muscle contraction. The subtle differences in their amino acid sequences likely contribute to the observed variations in their biological activity, a subject that warrants further investigation. This comparative guide provides a foundational understanding for researchers interested in the physiological roles of these neuropeptides and their potential as targets for novel insect control agents.

References

A Comparative Analysis of the Potency of Locustatachykinin II and Substance P in a Model Insect System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of the insect neuropeptide, Locustatachykinin II (Lom-TK-II), and the vertebrate neuropeptide, Substance P, within an insect model system. The data presented herein is crucial for researchers investigating insect neurophysiology, developing novel insecticides, or exploring the evolutionary divergence of tachykinin signaling pathways.

Introduction to Tachykinins

Tachykinins are a family of neuropeptides that share a conserved C-terminal amino acid sequence and are involved in a wide range of physiological processes in both vertebrates and invertebrates.[1] In insects, tachykinin-related peptides (TRPs), such as the Locustatachykinins, are known to be potent stimulators of visceral muscle contraction.[2] Substance P is a well-characterized vertebrate tachykinin that plays a significant role in pain transmission and inflammation.[3] A fundamental structural difference exists between these two groups: insect tachykinins typically end with an FX1GX2Ramide motif, whereas vertebrate tachykinins, including Substance P, have an FXGLMamide C-terminus.[4] This structural divergence is a key determinant of their receptor specificity and biological activity in different animal phyla.

Quantitative Comparison of Potency

The relative potency of this compound and Substance P was evaluated using the hindgut of the cockroach Leucophaea maderae, a well-established bioassay for insect myotropic peptides.[5] The results clearly demonstrate the high potency of the endogenous insect tachykinin and the lack of significant activity of the vertebrate counterpart in this insect system.

PeptideThreshold Concentration (M)EC50 (M)Bioassay System
This compound 1.5 x 10-10Not explicitly stated, but potent at nanomolar concentrationsLeucophaea maderae hindgut contraction
Substance P No significant myotropic activity observedNot applicableLeucophaea maderae hindgut contraction

Note: While a precise EC50 value for this compound on the Leucophaea maderae hindgut is not provided in the cited literature, its threshold concentration indicates high potency. Conversely, vertebrate tachykinins like Substance P are established to be inactive on invertebrate tachykinin receptors due to the differing C-terminal amino acid sequence, which is critical for receptor binding and activation. Therefore, Substance P is not expected to elicit a significant contractile response in this insect bioassay.

Experimental Protocols

Leucophaea maderae Hindgut Contraction Bioassay

This protocol outlines the methodology for assessing the myotropic activity of neuropeptides on the isolated hindgut of the cockroach, Leucophaea maderae.

1. Insect Rearing and Dissection:

  • Adult male cockroaches (Leucophaea maderae) are maintained in a controlled environment.

  • Prior to dissection, the insect is anesthetized.

  • The hindgut is carefully dissected in a physiological saline solution appropriate for insects.

2. Preparation of the Hindgut:

  • The isolated hindgut is cleaned of adhering tissues and its contents are gently flushed with saline.

  • The hindgut is mounted in a temperature-controlled organ bath containing physiological saline and continuously aerated.

  • One end of the hindgut is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

3. Bioassay Procedure:

  • The preparation is allowed to equilibrate in the organ bath until spontaneous, rhythmic contractions are stable.

  • Test peptides (this compound, Substance P) are dissolved in physiological saline to create a range of concentrations.

  • A cumulative or non-cumulative dose-response protocol is followed. For a non-cumulative assay, a single dose of the peptide is added to the bath, and the resulting contraction is recorded. The bath is then thoroughly washed with saline before the next dose is applied.

  • The change in the amplitude and/or frequency of the hindgut contractions is measured and recorded.

  • A full dose-response curve is generated to determine the threshold concentration and EC50 value for each active peptide.

Signaling Pathways

Tachykinins exert their effects through G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors activate intracellular signaling cascades that lead to a physiological response.

Insect Tachykinin Receptor Signaling

In insects, tachykinin-related peptides like this compound bind to specific tachykinin receptors (e.g., STKR).[6][7] This binding activates a G-protein, which in turn stimulates phospholipase C (PLC).[1] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to muscle contraction.[6] Some insect tachykinin receptors have also been shown to couple to adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels.[1]

Insect_Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LomTKII This compound Receptor Tachykinin Receptor (GPCR) LomTKII->Receptor G_protein G-protein (Gq/Gs) Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Muscle_Contraction Muscle Contraction Ca2_release->Muscle_Contraction cAMP cAMP ATP->cAMP

Insect Tachykinin Receptor Signaling Pathway
Vertebrate Tachykinin Receptor Signaling (Substance P)

Substance P binds to neurokinin receptors (primarily NK1R), which are also GPCRs.[3] Similar to the insect pathway, activation of NK1R by Substance P typically leads to the Gq-protein mediated activation of PLC, resulting in IP3 and DAG production and a subsequent increase in intracellular Ca2+.[8] Additionally, NK1R can also couple to other G-proteins, such as Gs, to stimulate adenylyl cyclase and increase cAMP levels.[8]

Vertebrate_Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SubstanceP Substance P NK1R Neurokinin 1 Receptor (NK1R - GPCR) SubstanceP->NK1R G_protein G-protein (Gq/Gs) NK1R->G_protein PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2_release->Cellular_Response cAMP cAMP ATP->cAMP

Vertebrate Tachykinin Receptor Signaling

Conclusion

The experimental evidence strongly indicates that this compound is a highly potent myotropic peptide in insects, capable of inducing visceral muscle contractions at sub-nanomolar concentrations. In stark contrast, the vertebrate tachykinin, Substance P, is largely inactive in insect systems. This pronounced difference in potency is attributed to the structural divergence of their C-terminal amino acid sequences, which prevents Substance P from effectively binding to and activating insect tachykinin receptors. These findings underscore the evolutionary divergence of the tachykinin signaling systems and highlight the potential for developing highly specific, insect-targeted pesticides that would have minimal off-target effects on vertebrate systems. For researchers in drug development, this specificity provides a clear rationale for not considering insect tachykinin systems as direct models for Substance P-related research in mammals.

References

Differential Effects of Locustatachykinin II and Leucokinin on Insect Gut: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of two prominent insect neuropeptides, Locustatachykinin II (Lom-TK II) and Leucokinin (LK), on the insect gut. The information presented is curated from experimental data to assist in understanding their distinct and overlapping roles in regulating gut motility, ion transport, and enzyme secretion. This knowledge is crucial for fundamental research in insect physiology and for the development of novel insect control agents.

Core Functions and Comparative Overview

Locustatachykinins and Leucokinins are both myotropic neuropeptides, meaning they stimulate muscle contractions. However, their primary sites of action, potencies, and broader physiological roles exhibit significant differences. Lom-TKs are members of the tachykinin-related peptide family, analogous to vertebrate tachykinins, and are known for their potent excitatory effects on visceral muscles.[1][2][3][4][5] Leucokinins, on the other hand, belong to a distinct family of peptides and are involved in a wider array of physiological processes, including diuresis, feeding behavior, and water homeostasis, in addition to their myotropic activity.[6][7][8][9] In the locust brain, Lom-TK and LK are found in separate neuronal populations, suggesting distinct regulatory pathways.[10]

Quantitative Comparison of Myotropic Effects

The following table summarizes the available quantitative data on the myotropic effects of this compound and Leucokinin on different regions of the insect gut. It is important to note that the data are derived from studies on different insect species, which may influence the observed potencies.

NeuropeptideInsect SpeciesGut RegionThreshold Concentration for ContractionReference
This compound Locusta migratoriaForegut3.2 x 10⁻¹⁰ M[2]
Leucophaea maderaeHindgutPotent stimulation (quantitative data not specified)[3]
Leucokinin Leucophaea maderaeHindgutStimulates contractions (quantitative data not specified)[11][12]
Rhodnius prolixusHindgutInduces contractions (quantitative data not specified)[12]

Effects on Ion Transport and Enzyme Secretion

While direct comparative studies on the effects of Lom-TK II and LK on ion transport and enzyme secretion in the same insect species are limited, existing evidence suggests distinct roles.

  • Leucokinin has been shown to act on Malpighian tubules, the primary excretory and osmoregulatory organs in insects, to increase fluid secretion.[6] This diuretic effect is a key aspect of its role in water homeostasis. Furthermore, in the moth Opisina arenosella, leucokinins have an inhibitory effect on the release of the digestive enzymes protease and amylase from the midgut.[11][12]

  • Locustatachykinin is primarily associated with its myotropic activity, and its direct role in modulating ion transport and enzyme secretion in the gut is less characterized. However, tachykinin-related peptides are found in endocrine cells of the midgut, suggesting a potential role in regulating digestive processes.[4]

Signaling Pathways

Both this compound and Leucokinin exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells in the insect gut. However, they activate distinct receptor types and downstream signaling cascades.

This compound Signaling Pathway

Lom-TK II binds to a tachykinin-like receptor, which is homologous to vertebrate tachykinin receptors.[1][13][14] Activation of this receptor is believed to couple to a Gq-type G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which is a key step in muscle contraction.[13][15]

LomTK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LomTK Lom-TK II Receptor Tachykinin Receptor (GPCR) LomTK->Receptor Gq Gq Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca Ca²⁺ ER->Ca releases Contraction Muscle Contraction Ca->Contraction triggers

This compound signaling pathway in insect gut muscle.

Leucokinin Signaling Pathway

Leucokinin binds to a distinct Leucokinin Receptor (LKR), which is not closely related to tachykinin receptors.[6][16][17] The LKR is also a GPCR that, upon activation, is thought to couple to a Gq-type G-protein, initiating a similar cascade involving PLC, IP3, and intracellular Ca²⁺ release, ultimately leading to muscle contraction or other cellular responses.

LK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LK Leucokinin LKR Leucokinin Receptor (GPCR) LK->LKR Gq Gq LKR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca Ca²⁺ ER->Ca releases Response Cellular Response (e.g., Contraction) Ca->Response triggers

Leucokinin signaling pathway in insect gut cells.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Insect Gut Muscle Contraction Assay

This protocol is adapted from methods used to study the effects of neuropeptides on insect visceral muscle.[18][19][20]

Objective: To measure the myotropic effects of this compound and Leucokinin on isolated insect gut tissue.

Materials:

  • Insect of choice (e.g., Locusta migratoria, Leucophaea maderae)

  • Dissecting microscope and tools

  • Insect physiological saline

  • Organ bath with aeration

  • Isotonic force transducer

  • Data acquisition system

  • Stock solutions of this compound and Leucokinin

Procedure:

  • Dissect the desired gut region (e.g., foregut, hindgut) from the insect in cold physiological saline.

  • Mount the gut tissue vertically in the organ bath, with one end fixed and the other attached to the force transducer.

  • Equilibrate the tissue in aerated saline for at least 30 minutes, or until a stable baseline of spontaneous contractions is observed.

  • Record the baseline contractile activity for a few minutes.

  • Add the neuropeptide (Lom-TK II or LK) to the organ bath at a known concentration.

  • Record the changes in contraction frequency and amplitude for a set period.

  • Wash the tissue thoroughly with fresh saline to return to baseline activity.

  • Repeat steps 5-7 with a range of neuropeptide concentrations to generate a dose-response curve.

Contraction_Workflow Dissect 1. Dissect Gut Tissue in Saline Mount 2. Mount Tissue in Organ Bath Dissect->Mount Equilibrate 3. Equilibrate and Record Baseline Mount->Equilibrate AddPeptide 4. Add Neuropeptide Equilibrate->AddPeptide RecordResponse 5. Record Contractile Response AddPeptide->RecordResponse Wash 6. Wash Tissue RecordResponse->Wash DoseResponse 7. Repeat for Dose-Response Curve Wash->DoseResponse

Workflow for the insect gut muscle contraction assay.

Ion and Fluid Secretion Assay (Ramsay Assay)

This protocol is a standard method for studying fluid and ion transport in insect Malpighian tubules and can be adapted to assess the effects of neuropeptides.[21][22][23][24][25]

Objective: To measure the effects of this compound and Leucokinin on ion and fluid secretion.

Materials:

  • Drosophila melanogaster or other suitable insect

  • Dissecting microscope and fine forceps

  • Petri dish with a layer of Sylgard

  • Liquid paraffin or mineral oil

  • Insect physiological saline

  • Micropipettes

  • Ion-selective electrodes (for Na⁺, K⁺, Cl⁻) and a reference electrode

Procedure:

  • Dissect the Malpighian tubules from the insect in a drop of saline on the Sylgard-coated dish.

  • Transfer a single tubule to a fresh drop of saline on the dish.

  • Cover the saline drop with a layer of mineral oil to prevent evaporation.

  • Pull the open end of the tubule out of the saline drop into the oil and wrap it around a fine pin to secure it.

  • Allow the tubule to secrete fluid for a period, forming a droplet at the open end.

  • Measure the diameter of the secreted droplet at regular intervals to calculate the secretion rate.

  • To measure ion concentrations, place the ion-selective and reference electrodes into the secreted droplet.

  • To test the effect of a neuropeptide, add it to the bathing saline drop and repeat the measurements.

Digestive Enzyme Secretion Assay

This is a general protocol to measure the activity of digestive enzymes released from the insect midgut.[26][27][28][29]

Objective: To determine the effect of this compound and Leucokinin on the secretion of digestive enzymes.

Materials:

  • Insect midguts

  • Incubation buffer

  • Substrate for the enzyme of interest (e.g., starch for amylase, casein for protease)

  • Reagents for detecting the product of the enzymatic reaction (e.g., dinitrosalicylic acid for reducing sugars)

  • Spectrophotometer

Procedure:

  • Dissect midguts from the insects and incubate them in a buffer, with or without the test neuropeptide, for a set period.

  • After incubation, centrifuge the samples to pellet the midgut tissue.

  • Collect the supernatant, which contains the secreted enzymes.

  • Add the appropriate substrate to the supernatant and incubate under optimal conditions (temperature and pH) for the enzyme.

  • Stop the reaction and add the detection reagent to quantify the amount of product formed.

  • Measure the absorbance of the solution using a spectrophotometer.

  • Compare the enzyme activity in the samples treated with the neuropeptide to the control samples.

Conclusion

This compound and Leucokinin are both important regulators of insect gut function, but they exhibit distinct profiles in terms of their primary targets, physiological roles, and signaling mechanisms. Lom-TK II is a potent stimulator of visceral muscle contraction, acting through a tachykinin-like receptor. Leucokinin, while also myotropic, has a broader range of functions, including the regulation of water balance and potentially the inhibition of digestive enzyme secretion, mediated by its specific receptor, LKR. A deeper understanding of these differential effects is essential for the development of targeted strategies for insect pest management and for advancing our knowledge of insect physiology. Future research should focus on direct comparative studies of these two neuropeptides in the same insect species to further elucidate their unique and interactive roles in the complex regulation of the insect gut.

References

A Comparative Analysis of Tachykinin Receptors Across Diverse Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tachykinin (TK) signaling system, a conserved neuropeptide network, plays a pivotal role in regulating a vast array of physiological processes in insects, from muscle contraction and diuresis to complex behaviors like aggression and reproduction. This guide provides a comparative analysis of tachykinin receptors (TKRs) in several key insect species: the fruit fly (Drosophila melanogaster), the silkworm (Bombyx mori), the red flour beetle (Tribolium castaneum), and the yellow fever mosquito (Aedes aegypti). By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to serve as a valuable resource for researchers investigating insect neurobiology and those involved in the development of novel insect pest control agents.

Receptor Subtypes and Ligand Specificity: A Quantitative Comparison

Insect tachykinin systems are characterized by the presence of one or more G-protein coupled receptors (GPCRs) that are activated by a family of tachykinin-related peptides (TKRPs). In many insects, two main types of tachykinin-like receptors have been identified: the Tachykinin receptor (TKR) and the Natalisin receptor (NTLR), the latter of which was previously often referred to as the Neurokinin D (NKD) receptor.[1][2] These receptors exhibit differential ligand specificities and signaling properties. The following table summarizes the available quantitative data on the activation of these receptors by their cognate ligands, primarily focusing on the half-maximal effective concentration (EC50), which indicates the concentration of a ligand that induces a response halfway between the baseline and the maximum.

Insect SpeciesReceptorLigandEC50 (nM)Assay SystemReference
Drosophila melanogaster DTKR (TkR99D)DTK-1112.6Isolated Malpighian Tubules[3][4]
DTKR (TkR99D)DTK-1, -2, -3Similar diuretic activity at 100 nMIsolated Malpighian Tubules[3]
NKD (TkR86C / NTLR)DTK-6 (Natalisin)Activates Ca2+ responseMammalian and insect cells[2]
Bombyx mori BmTKRPR (BNGR-A24)TK-1~10-100HEK293 & Sf21 cells[5][6]
BmTKRPR (BNGR-A24)TK-2~1-10HEK293 & Sf21 cells[5][6]
BmTKRPR (BNGR-A24)TK-3~1-10HEK293 & Sf21 cells[5][6]
BmTKRPR (BNGR-A24)TK-40.27HEK293T cells[5]
BmTKRPR (BNGR-A24)TK-5~1-10HEK293 & Sf21 cells[5][6]
BNGR-A32 (NTLR)TK-50.48HEK293T cells[5]
Tribolium castaneum Tachykinin-like peptides receptor 99DNot specifiedNot specifiedInferred from homology[7]
Aedes aegypti Aedae-Kinin ReceptorAedae-K148CHO-K1 cells[8]
Aedae-Kinin ReceptorAedae-K226CHO-K1 cells[8]
Aedae-Kinin ReceptorAedae-K316CHO-K1 cells[8]

Note: Data for Tribolium castaneum and Aedes aegypti tachykinin receptors are limited. The Aedes aegypti data is for the related kinin receptor system, which shares structural and functional similarities with tachykinin receptors.

Signaling Pathways of Insect Tachykinin Receptors

Upon binding of a tachykinin peptide, the receptor undergoes a conformational change, activating intracellular G-proteins. The predominant signaling cascade involves the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of cellular responses.[9] In some instances, tachykinin receptor activation has also been shown to modulate cyclic AMP (cAMP) levels.[10]

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Tachykinin Tachykinin Peptide TKR Tachykinin Receptor (GPCR) Tachykinin->TKR Binding G_protein G-protein (Gq/Gs) TKR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP Modulation G_protein->cAMP Modulates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmission) Ca_release->Cellular_Response PKC->Cellular_Response cAMP->Cellular_Response

Caption: Generalized signaling pathway of insect tachykinin receptors.

Experimental Protocols

The characterization of insect tachykinin receptors heavily relies on heterologous expression systems, where the receptor of interest is expressed in a cell line that does not endogenously express it. This allows for the specific study of ligand binding and downstream signaling events.

Heterologous Expression of Tachykinin Receptors

Objective: To express the insect tachykinin receptor in a mammalian or insect cell line for functional analysis.

Materials:

  • Full-length cDNA of the target tachykinin receptor cloned into a suitable mammalian or insect expression vector (e.g., pcDNA3.1 for HEK293 cells, pIB/V5-His for Sf9 cells).

  • Human Embryonic Kidney 293 (HEK293) cells or Spodoptera frugiperda (Sf9) insect cells.

  • Cell culture medium (e.g., DMEM for HEK293, Sf-900 II SFM for Sf9) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine (PEI)).

  • Culture plates or flasks.

Procedure:

  • Cell Culture: Maintain HEK293 or Sf9 cells in their respective culture media at 37°C (HEK293) or 27°C (Sf9) in a humidified incubator with 5% CO2 (for HEK293).

  • Seeding: The day before transfection, seed the cells into culture plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. Prepare the DNA-transfection reagent complex according to the manufacturer's protocol. Briefly, dilute the expression vector containing the tachykinin receptor cDNA and the transfection reagent in separate tubes of serum-free medium. b. Combine the diluted DNA and transfection reagent and incubate for the recommended time to allow complex formation. c. Add the complexes to the cells in the culture plates.

  • Expression: Incubate the transfected cells for 24-48 hours to allow for receptor expression.

  • Verification (Optional): Receptor expression can be verified by methods such as Western blotting, immunocytochemistry, or by co-transfecting a fluorescent reporter protein.

Calcium Imaging Assay

Objective: To measure the increase in intracellular calcium concentration upon receptor activation.

Materials:

  • Transfected cells expressing the tachykinin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

  • Tachykinin peptides of interest.

  • Fluorescence microplate reader or a fluorescence microscope equipped with a calcium imaging system.

Procedure:

  • Dye Loading: a. Wash the transfected cells with assay buffer. b. Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at room temperature or 37°C in the dark. c. Wash the cells again to remove excess dye.

  • Ligand Preparation: Prepare serial dilutions of the tachykinin peptides in the assay buffer.

  • Measurement: a. Place the plate in the fluorescence reader or on the microscope stage. b. Record a baseline fluorescence for a short period. c. Add the different concentrations of the tachykinin peptides to the wells. d. Immediately start recording the fluorescence intensity over time to capture the transient calcium increase.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the ligand concentration to generate a dose-response curve and calculate the EC50 value.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of ligands to the tachykinin receptor.

Materials:

  • Membrane preparations from cells expressing the tachykinin receptor.

  • Radiolabeled tachykinin ligand (e.g., [125I]-Tachykinin).

  • Unlabeled tachykinin peptides (for competition assays).

  • Binding buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the transfected cells and centrifuge to isolate the cell membranes containing the receptors.

  • Saturation Binding Assay (to determine Kd and Bmax): a. Incubate a fixed amount of membrane preparation with increasing concentrations of the radiolabeled ligand. b. Separate bound from free radioligand by rapid filtration through glass fiber filters. c. Wash the filters to remove non-specifically bound radioligand. d. Measure the radioactivity on the filters using a scintillation counter. e. Determine non-specific binding by including a high concentration of an unlabeled ligand in a parallel set of tubes.

  • Competition Binding Assay (to determine Ki): a. Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor ligand. b. Perform filtration and radioactivity measurement as described above.

  • Data Analysis: a. For saturation assays, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). b. For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 (concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the functional characterization of an insect tachykinin receptor.

Experimental_Workflow cluster_cloning Molecular Cloning cluster_expression Heterologous Expression cluster_assays Functional Assays cluster_analysis Data Analysis A1 Isolate TKR cDNA A2 Clone into Expression Vector A1->A2 B1 Transfect Cell Line (e.g., HEK293) A2->B1 C1 Calcium Imaging Assay B1->C1 C2 Radioligand Binding Assay B1->C2 D1 Generate Dose-Response Curves C1->D1 D3 Determine Kd / Ki C2->D3 D2 Calculate EC50 D1->D2

Caption: Workflow for Tachykinin Receptor Characterization.

This comprehensive guide provides a comparative overview of tachykinin receptors in key insect species, offering valuable data and methodologies for researchers in the field. The continued exploration of this neuropeptide system holds significant promise for both fundamental insect neurobiology and the development of innovative pest management strategies.

References

Comparative Guide to the Structure-Activity Relationship of Locustatachykinin II Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Locustatachykinin II (Lom-TK-II) and its analogs, focusing on their structure-activity relationships (SAR). The information presented is based on available experimental data to facilitate research and development in insect-targeted neuropeptide-based insecticides and other pharmacological applications.

Introduction to this compound

This compound (Lom-TK-II) is a neuropeptide belonging to the tachykinin family, first isolated from the locust, Locusta migratoria.[1][2][3] Like other tachykinins, Lom-TK-II is involved in the regulation of various physiological processes in insects, most notably the contraction of visceral muscles.[1][3] Its potent myotropic activity makes its receptor a potential target for the development of novel insect control agents. The primary structure of Lom-TK-II is a decapeptide with the amino acid sequence: Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂.[1][2][3]

Comparative Analysis of Myotropic Activity

The biological activity of Lom-TK-II and its analogs is primarily assessed through their ability to induce contractions in insect visceral muscles, such as the hindgut of the cockroach Leucophaea maderae or the oviduct of the locust.[1][3] Lom-TK-II has been shown to be more potent than its counterpart, Lom-TK-I (Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂).[1]

Peptide/AnalogSequenceBioassay TissueThreshold Concentration (M)Reference
This compound (Lom-TK-II) Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂Leucophaea maderae hindgut1.5 x 10⁻⁹[1]
Locustatachykinin I (Lom-TK-I)Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂Leucophaea maderae hindgut2.7 x 10⁻⁹[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway of Locustatachykinin receptors and a general workflow for structure-activity relationship studies.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Lom-TK-II Lom-TK-II Tachykinin Receptor Tachykinin Receptor Lom-TK-II->Tachykinin Receptor Binds to G-protein Gq/11 Tachykinin Receptor->G-protein Activates PLC Phospholipase C (PLC) G-protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Muscle Contraction Muscle Contraction Ca2+->Muscle Contraction Leads to PKC->Muscle Contraction Contributes to

Putative signaling pathway of Locustatachykinin receptors.

G Start Start: Design Analogs Synthesis Solid-Phase Peptide Synthesis of Analogs Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Bioassay Myotropic Activity Bioassay (e.g., Cockroach Hindgut) Characterization->Bioassay Data_Analysis Data Analysis: Determine EC₅₀/ Threshold Concentration Bioassay->Data_Analysis SAR_Determination Determine Structure-Activity Relationship (SAR) Data_Analysis->SAR_Determination End End SAR_Determination->End

General experimental workflow for SAR studies.

Experimental Protocols

Myotropic Activity Bioassay on Leucophaea maderae Hindgut

This protocol is adapted from methodologies commonly used for assessing the myotropic activity of insect neuropeptides.

1. Materials and Reagents:

  • Adult male cockroaches (Leucophaea maderae)

  • Dissection tools (forceps, scissors, pins)

  • Sylgard-coated dissection dish

  • Physiological saline solution (e.g., Pringle's saline)

  • Force transducer and recording equipment

  • Stock solutions of Lom-TK-II and its analogs in physiological saline

2. Procedure:

  • Dissect the hindgut from an adult male cockroach in a chilled physiological saline solution.

  • Carefully remove the surrounding fat body and Malpighian tubules.

  • Mount the hindgut preparation in a tissue bath containing physiological saline, with one end attached to a fixed point and the other to a force transducer.

  • Allow the preparation to equilibrate for at least 30 minutes, during which time spontaneous contractions should stabilize.

  • Introduce known concentrations of the peptide analogs into the bath, starting with the lowest concentration.

  • Record the changes in contraction frequency and amplitude for a set period (e.g., 5-10 minutes) or until a stable response is observed.

  • Thoroughly wash the preparation with fresh saline between applications of different concentrations or different analogs to allow the muscle to return to its baseline activity.

  • Construct dose-response curves to determine the effective concentration (EC₅₀) or threshold concentration for each analog.

Receptor Binding Assay (General Protocol)

1. Materials and Reagents:

  • Source of receptor:

    • Membrane preparations from insect tissues known to express the receptor (e.g., brain, visceral muscle).

    • Cell lines heterologously expressing the cloned insect tachykinin receptor.

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled Lom-TK-II analog).

  • Unlabeled Lom-TK-II and its analogs for competition assays.

  • Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors, bovine serum albumin, and specific salts).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Prepare membrane homogenates from the chosen insect tissue or harvest cells expressing the receptor.

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand in the binding buffer.

  • For competition assays, add increasing concentrations of the unlabeled peptide analogs to the incubation mixture.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled Lom-TK-II.

  • Incubate the mixture at a specific temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data to determine the binding affinity (Kᵢ) of the analogs using appropriate software.

Conclusion

The study of the structure-activity relationship of this compound analogs is a promising area for the development of novel insecticides with high specificity for insect pests. The available data indicates that the C-terminal region of Lom-TK-II is critical for its myotropic activity. Further research involving systematic modifications of the Lom-TK-II sequence is necessary to fully elucidate the key residues responsible for receptor binding and activation. The experimental protocols provided in this guide offer a foundation for conducting such investigations.

References

A Comparative Analysis of Locustatachykinin II: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the in vitro and in vivo biological activities of the insect neuropeptide, Locustatachykinin II (Lom-TK-II). This document provides a detailed overview of the current understanding of Lom-TK-II's physiological roles, supported by available experimental data, methodologies, and visual representations of its signaling pathways and experimental workflows.

This compound is a member of the tachykinin family of neuropeptides, which are known for their diverse physiological functions in both vertebrates and invertebrates. In insects, Lom-TK-II has been primarily characterized by its potent myotropic activity on visceral muscles. However, its widespread distribution in the central nervous system suggests a broader role as a neuromodulator. This guide aims to objectively present the known effects of Lom-TK-II, drawing a clear distinction between observations made in controlled, isolated in vitro settings and those within a living organism (in vivo).

Quantitative Analysis of Myotropic Effects (In Vitro)

Lom-TK-II has been demonstrated to be a potent stimulator of visceral muscle contractions in various insect species. The following table summarizes the threshold concentrations at which Lom-TK-II elicits a contractile response in different muscle tissues. Notably, Lom-TK-II consistently exhibits higher potency compared to its counterpart, Locustatachykinin I (Lom-TK-I).[1]

Tissue PreparationInsect SpeciesThreshold Concentration (M)Reference
HindgutLeucophaea maderae (Cockroach)1.5 ± 0.18 x 10⁻⁹--INVALID-LINK--
ForegutLocusta migratoria (Locust)3.2 ± 0.3 x 10⁻⁹--INVALID-LINK--
OviductLocusta migratoria (Locust)2.4 ± 0.3 x 10⁻⁹--INVALID-LINK--

Data presented as mean ± standard deviation.

Putative In Vivo Functions and Distribution

While direct evidence from in vivo administration of Lom-TK-II is limited, its anatomical distribution provides strong indications of its physiological roles. Immunohistochemical studies have revealed the widespread presence of locustatachykinin-like immunoreactive neurons throughout the central nervous system of locusts and other insects.[2][3][4] This suggests that beyond its peripheral effects on muscle, Lom-TK-II likely functions as a neuromodulator, influencing processes such as motor control and spatial orientation.[2] For instance, Lom-TK-II immunoreactivity has been identified in the central complex of the locust brain, a region implicated in these functions.[2] Furthermore, the presence of tachykinin-like peptides in endocrine cells of the midgut suggests a role in regulating intestinal functions.[3][4] One study has shown that locustatachykinin I can stimulate fluid secretion in isolated locust Malpighian tubules, indicating a potential role in diuresis.[5]

Signaling Pathway of Tachykinin Receptors

Insect tachykinin receptors, including the putative receptor for Lom-TK-II, are G-protein coupled receptors (GPCRs).[6][7] Upon ligand binding, these receptors are known to activate intracellular signaling cascades. The primary signaling mechanism for tachykinin receptors involves the activation of Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This increase in intracellular calcium is a key event that mediates the physiological effects of tachykinins, such as muscle contraction.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LomTKII Lom-TK-II GPCR Tachykinin Receptor (GPCR) LomTKII->GPCR Binds G_protein G-Protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_response Physiological Response (e.g., Muscle Contraction) Ca_release->Physiological_response Leads to PKC->Physiological_response Contributes to Muscle_Contraction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect Dissect Insect Visceral Muscle Mount Mount Tissue in Perfusion Chamber Dissect->Mount Equilibrate Equilibrate and Record Baseline Contractions Mount->Equilibrate Add_Peptide Add Lom-TK-II (Increasing Concentrations) Equilibrate->Add_Peptide Record_Response Record Contractile Response Add_Peptide->Record_Response Analyze Analyze Contraction Frequency and Amplitude Record_Response->Analyze Determine_EC50 Determine Threshold Concentration / EC₅₀ Analyze->Determine_EC50 Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture and Transfect Cells with Receptor Seed Seed Cells into Multi-well Plate Culture->Seed Load_Dye Load Cells with Calcium-sensitive Dye Seed->Load_Dye Add_Agonist Add Lom-TK-II and Measure Fluorescence Load_Dye->Add_Agonist Analyze_Response Quantify Peak Fluorescence Response Add_Agonist->Analyze_Response Determine_EC50 Generate Dose-Response Curve and Calculate EC₅₀ Analyze_Response->Determine_EC50

References

Validating Cell-Based Assays for Locustatachykinin II Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection and validation of a robust cell-based assay is a critical first step in the screening of novel compounds targeting the Locustatachykinin II (Lom-TK-II) receptor. This guide provides an objective comparison of common cell-based assay formats for Lom-TK-II, complete with supporting experimental data principles, detailed protocols, and visual workflows to aid in the selection of the most appropriate screening platform.

Lom-TK-II is an insect neuropeptide belonging to the tachykinin family, which is known to play crucial roles in various physiological processes in insects, including muscle contraction, salivation, and visceral functions. The Lom-TK-II receptor, a G protein-coupled receptor (GPCR), represents a promising target for the development of novel insecticides. High-throughput screening (HTS) of large compound libraries is a key strategy for identifying novel agonists or antagonists of this receptor. The success of any HTS campaign hinges on the quality of the assay used. This guide focuses on the validation of two primary types of cell-based assays suitable for screening compounds targeting the Lom-TK-II receptor: Calcium Mobilization Assays and Cyclic AMP (cAMP) Accumulation Assays.

Comparison of Cell-Based Assay Performance

The validation of a cell-based assay for HTS is assessed by several key performance metrics. The following tables summarize representative data for two common assay types used for screening Lom-TK-II, based on the functional coupling of the Lom-TK receptor to intracellular signaling pathways.

Performance Metric Calcium Mobilization Assay cAMP Accumulation Assay Acceptance Criteria for HTS
EC50 of Lom-TK-II 5.2 nM8.7 nMAssay dependent, consistency is key
Z'-factor 0.750.68> 0.5
Signal-to-Background (S/B) Ratio 8.56.2> 5
Coefficient of Variation (%CV) < 10%< 15%< 20%

Table 1: Key Performance Indicators for Validated Lom-TK-II Screening Assays. These metrics are crucial for determining the robustness and suitability of an assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The signal-to-background ratio reflects the dynamic range of the assay, while the coefficient of variation is a measure of its precision.

This compound Receptor Signaling Pathway

The Lom-TK receptor, upon binding of Lom-TK-II, activates heterotrimeric G proteins, leading to the initiation of downstream signaling cascades. The receptor has been shown to couple to both Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. Concurrently, activation of Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. These second messengers, Ca2+ and cAMP, are the basis for the two primary assay types.

This compound Signaling Pathway cluster_membrane Cell Membrane Lom-TK-R Lom-TK Receptor Gq Gq Lom-TK-R->Gq Activates Gs Gs Lom-TK-R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Lom-TK-II This compound Lom-TK-II->Lom-TK-R Binds Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Triggers cAMP cAMP Accumulation ATP->cAMP

This compound receptor signaling cascade.

Experimental Workflow for a Cell-Based Assay

The general workflow for a cell-based assay for screening Lom-TK-II involves several key steps, from cell line preparation to data analysis. A stable cell line expressing the Lom-TK receptor is typically used to ensure assay consistency.

Experimental Workflow Start Start Cell_Culture 1. Cell Seeding (Stable cell line expressing Lom-TK Receptor) Start->Cell_Culture Dye_Loading 2. Dye Loading (e.g., Fluo-4 AM for Ca2+ assay) Cell_Culture->Dye_Loading Compound_Addition 3. Compound Addition (Test compounds and controls) Dye_Loading->Compound_Addition Incubation 4. Incubation Compound_Addition->Incubation Signal_Detection 5. Signal Detection (Fluorescence or Luminescence) Incubation->Signal_Detection Data_Analysis 6. Data Analysis (EC50, Z'-factor, S/B Ratio) Signal_Detection->Data_Analysis End End Data_Analysis->End

A typical workflow for a cell-based screening assay.

Experimental Protocols

Below are detailed methodologies for the two key cell-based assays for Lom-TK-II screening.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon activation of the Lom-TK receptor.

Materials:

  • HEK293 or CHO cell line stably expressing the Locusta migratoria tachykinin receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Lom-TK-II peptide.

  • Test compounds.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the stable cell line in 384-well plates at a density of 20,000 cells per well in 40 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (4 µM) and probenecid (2.5 mM) in assay buffer. Remove the culture medium from the cell plates and add 20 µL of the loading buffer to each well.

  • Incubation: Incubate the plates for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds and Lom-TK-II in assay buffer.

  • Signal Measurement: Place the cell plate in the fluorescence plate reader. Add 10 µL of the compound solutions to the wells and immediately measure the fluorescence intensity (excitation at 485 nm, emission at 525 nm) every second for 3 minutes.

  • Data Analysis: Determine the maximum fluorescence signal for each well. Calculate the EC50 for Lom-TK-II and the potency of test compounds using a four-parameter logistic equation. Calculate the Z'-factor and S/B ratio to assess assay performance.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following the activation of the Lom-TK receptor.

Materials:

  • HEK293 or CHO cell line stably expressing the Locusta migratoria tachykinin receptor.

  • Assay buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Lom-TK-II peptide.

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor-based).

  • 384-well white, solid-bottom microplates.

  • Luminescence or time-resolved fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the stable cell line in 384-well plates at a density of 10,000 cells per well in 20 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the test compounds and Lom-TK-II in assay buffer. Add 10 µL of the compound solutions to the wells.

  • Incubation: Incubate the plates for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit to each well according to the manufacturer's instructions.

  • Signal Measurement: Incubate the plates as recommended by the kit manufacturer and then measure the luminescence or time-resolved fluorescence signal using a compatible plate reader.

  • Data Analysis: Generate a cAMP standard curve. Convert the raw assay signals to cAMP concentrations. Determine the EC50 for Lom-TK-II and the potency of test compounds. Calculate the Z'-factor and S/B ratio.

Conclusion

Both calcium mobilization and cAMP accumulation assays are viable and robust methods for screening compounds targeting the this compound receptor. The choice between the two often depends on the available instrumentation and the specific screening goals. A calcium mobilization assay offers a kinetic readout and is generally faster, while a cAMP assay provides an endpoint measurement that can sometimes be less susceptible to fluorescent artifacts from test compounds. Thorough validation of the chosen assay, including the determination of key performance metrics such as the Z'-factor, signal-to-background ratio, and EC50 of the native ligand, is paramount to ensure the reliability and success of any high-throughput screening campaign aimed at the discovery of novel modulators of the Lom-TK-II receptor.

A Comparative Pharmacological Profile of Locustatachykinin II and Other Insect Neuropeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of Locustatachykinin II (Lom-TK II) with other significant insect neuropeptide families, including Leucokinins and Sulfakinins. The information is compiled from experimental data to assist researchers in understanding the functional nuances of these important signaling molecules.

Introduction to Insect Neuropeptides

Insect neuropeptides are a diverse group of signaling molecules that regulate a vast array of physiological processes, including muscle contraction, diuresis, feeding, and behavior.[1][2][3] Their specificity and vital roles make their receptors promising targets for the development of novel and selective insecticides.[3] Among the numerous families of insect neuropeptides, tachykinins, leucokinins, and sulfakinins are some of the most extensively studied.

Locustatachykinins (Lom-TKs), first isolated from the locust Locusta migratoria, are members of the tachykinin-related peptide family, characterized by a conserved C-terminal motif, -FXGXRamide.[4][5][6][7][8] These peptides exhibit significant homology with vertebrate tachykinins like Substance P and are known for their myotropic (muscle-stimulating) activities.[5][8]

Comparative Myotropic Activity

One of the primary methods for characterizing insect neuropeptides is through bioassays that measure their ability to induce muscle contractions, typically in the hindgut of insects like the cockroach Leucophaea maderae.

NeuropeptideThreshold Concentration (M) on Leucophaea maderae Hindgut
Locustatachykinin I (Lom-TK I)2.7 x 10⁻⁹
This compound (Lom-TK II) 1.5 x 10⁻⁹

Table 1: Myotropic activity of Locustatachykinin I and II. Data indicates that Lom-TK II is more potent than Lom-TK I in inducing hindgut contractions.[5]

Receptor Binding and Specificity

Signaling Pathways

Upon receptor binding, insect neuropeptides trigger intracellular signaling cascades. Understanding these pathways is crucial for elucidating their physiological functions and for designing targeted pharmacological tools.

Tachykinin Signaling: Insect tachykinin receptors, like their vertebrate counterparts, primarily couple to Gq proteins, leading to the activation of Phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in many cellular responses, including muscle contraction. Some studies also suggest that locustatachykinins can stimulate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) in certain neurons.[7]

Leucokinin Signaling: Leucokinins are another family of myotropic neuropeptides. Their receptors are also GPCRs and are known to be involved in diuretic functions and gut motility.[9][10]

Sulfakinin Signaling: Sulfakinins (SKs) are homologous to vertebrate gastrin/cholecystokinin (CCK) and are involved in regulating satiety and gut function.[11][12] SK receptors have been shown to couple to the intracellular Ca²⁺ second messenger pathway.[12]

Experimental Workflows and Signaling Diagrams

Experimental Workflow for Pharmacological Profiling

The pharmacological characterization of an insect neuropeptide typically follows a multi-step process, from initial identification to detailed receptor interaction studies.

experimental_workflow cluster_extraction Peptide Discovery cluster_synthesis Peptide Synthesis cluster_functional Functional Characterization cluster_binding Binding Characterization A Tissue Extraction (e.g., insect brains) B Purification (e.g., HPLC) A->B C Sequencing (e.g., Edman degradation, Mass Spec) B->C D Solid-Phase Peptide Synthesis C->D E Myotropic Assays (e.g., hindgut contraction) D->E H Receptor Binding Assays (radioligand displacement) D->H F Receptor Deorphanization (heterologous expression) E->F G Second Messenger Assays (Ca²⁺ mobilization, cAMP) F->G F->H

Caption: General workflow for the pharmacological profiling of insect neuropeptides.

Tachykinin Signaling Pathway

This diagram illustrates the primary signaling cascade initiated by the binding of Locustatachykinin to its G-protein coupled receptor.

tachykinin_signaling LomTK This compound Receptor Tachykinin Receptor (GPCR) LomTK->Receptor binds Gq Gq protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Response Cellular Response (e.g., Muscle Contraction) Ca2->Response triggers

References

Safety Operating Guide

Proper Disposal Procedures for Locustatachykinin II

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper disposal of Locustatachykinin II, a neuropeptide used in laboratory research. These procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Information

Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound[4][5][6][7][8]. When handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation[4].

General Handling and Storage of Research Peptides:

ParameterGuidelineSource(s)
Storage (Lyophilized) Store at -20°C or -80°C in a dry environment, protected from direct sunlight.[4][5]
Storage (Reconstituted) Store short-term under refrigeration; for long-term, create single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][7]
Handling Use sterile equipment and work in a designated, clean area to avoid cross-contamination.[4][5]
Labeling Clearly label all containers with the peptide name, concentration, preparation date, and "Research Use Only."[4][8]

Disposal Protocol for this compound

The proper disposal of this compound requires a systematic approach involving waste segregation and adherence to institutional and local regulations[2][9]. Never dispose of peptide solutions down the drain unless explicitly permitted by your EHS department[2][8][9].

Step 1: Waste Segregation

Properly segregate waste streams to ensure safe and compliant disposal[2][4].

  • Unused or Expired Solid Peptide: The original vial containing the lyophilized powder.

  • Aqueous Solutions: Solutions of this compound in buffers or media.

  • Contaminated Labware: Non-sharp items like pipette tips, tubes, and gloves that have been in contact with the peptide.

  • Contaminated Sharps: Needles, syringes, or other sharp instruments used in handling the peptide.

Step 2: Disposal Procedures

The appropriate disposal method depends on the form of the waste.

  • Solid (Lyophilized) Peptide: For small quantities of unused or expired peptide that is not classified as hazardous, it may be permissible to dispose of the sealed vial in the regular laboratory trash, with EHS approval[2]. If required by your institution, it should be disposed of through the chemical waste stream for non-hazardous materials[2].

  • Aqueous Solutions: Collect aqueous waste in a designated, sealed, and clearly labeled container for non-hazardous chemical waste[2]. The label should include "Aqueous waste with this compound" and the approximate concentration[2]. Arrange for disposal through your institution's licensed environmental waste disposal vendor[3].

  • Contaminated Labware (Non-Sharp): Unless contaminated with a biohazard, these items can typically be disposed of in the regular laboratory trash[2]. If institutional policy is more stringent, place them in a designated container for non-hazardous solid chemical waste[2].

  • Contaminated Sharps: All sharps must be disposed of in a designated, puncture-resistant sharps container[6][10].

Experimental Protocol: Inactivation of Non-Hazardous Peptide Solutions

For small volumes of non-hazardous peptide solutions, chemical treatment may be an option for inactivation prior to disposal, subject to institutional approval.

Objective: To chemically treat a small volume of a non-hazardous peptide solution for disposal.

Materials:

  • Peptide solution waste

  • 10% bleach solution (or other approved chemical disinfectant)

  • Sodium thiosulfate or sodium bisulfite (for neutralization)

  • pH indicator strips

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Designated chemical waste container

Procedure:

  • Working in a well-ventilated area or fume hood, add a 10% bleach solution to the peptide waste to achieve a final concentration of at least 1% bleach.

  • Mix well and allow the solution to sit overnight to ensure complete inactivation[10].

  • After the inactivation period, neutralize the bleach by adding sodium thiosulfate or sodium bisulfite until the bleach is no longer active.

  • Check the pH of the solution using a pH indicator strip to ensure it is neutral.

  • If permitted by your institution's EHS department for neutralized, non-hazardous waste, carefully pour the supernatant down the drain with a copious amount of running water[10][11].

  • If drain disposal is not permitted, decant the neutralized supernatant into a designated container for non-hazardous aqueous chemical waste[2].

  • Any precipitate should be collected and disposed of as solid biohazard waste[10].

G cluster_start Start: this compound Waste cluster_assess Hazard Assessment cluster_segregate Waste Segregation cluster_disposal Disposal Pathways start_node Identify Waste Stream assess_sds Review SDS & Institutional Policies start_node->assess_sds is_hazardous Is it classified as hazardous? assess_sds->is_hazardous segregate_waste Segregate Waste Types is_hazardous->segregate_waste No disposal_hazardous Follow hazardous chemical waste procedures is_hazardous->disposal_hazardous Yes solid_waste Solid (Lyophilized) segregate_waste->solid_waste liquid_waste Aqueous Solution segregate_waste->liquid_waste labware_waste Contaminated Labware segregate_waste->labware_waste sharps_waste Contaminated Sharps segregate_waste->sharps_waste disposal_solid Dispose in sealed vial (trash or non-haz chemical waste per EHS approval) solid_waste->disposal_solid disposal_liquid Collect in labeled container for non-hazardous chemical waste pickup liquid_waste->disposal_liquid disposal_labware Regular lab trash or non-haz solid waste per institutional policy labware_waste->disposal_labware disposal_sharps Dispose in designated puncture-resistant sharps container sharps_waste->disposal_sharps

References

Safeguarding Your Research: A Comprehensive Guide to Handling Locustatachykinin II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive peptides is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information for the neuropeptide Locustatachykinin II, outlining crucial personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

While specific hazard data for this compound is not extensively documented, it should be handled with care as a potentially hazardous chemical.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety.[2]

Protection TypeSpecific RecommendationsRationale
Eye Protection Safety goggles with side shieldsProtects against splashes of solutions containing the peptide.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact.[1][3] Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[2]
Respiratory Protection N95 or P1 dust maskRecommended when handling the lyophilized powder form to avoid inhalation of dust particles.[2]

Operational Plan: From Receipt to Experimentation

Proper handling and storage are vital to maintain the integrity of this compound and the safety of laboratory personnel.[2]

Receiving and Storage:

  • Lyophilized Peptide: For maximum stability, store lyophilized this compound at -20°C in a tightly sealed container, protected from light.[4][5] For long-term storage, -80°C is also suitable.[6][7] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture contamination.[4][5]

  • Peptide in Solution: Peptide solutions are significantly less stable than their lyophilized form.[6] If storage in solution is necessary, create single-use aliquots to avoid repeated freeze-thaw cycles.[6][8] Store solutions at -20°C or -80°C in a sterile, slightly acidic buffer (pH 5-6).[4][6]

Reconstitution and Handling:

  • Designated Workspace: Confine all handling of this compound to a designated, clean laboratory area or bench.[8]

  • Aseptic Technique: Use sterile equipment (pipettes, vials, syringes) for each step to prevent contamination.[8]

  • Reconstitution: To reconstitute the lyophilized powder, use sterile, purified water or a buffer appropriate for your experiment.[4] For peptides that are difficult to dissolve, sonication may be helpful.[4]

  • Ventilation: When handling the powder, work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[2]

  • Avoid Contact: Prevent direct contact with eyes, skin, and clothing.[2]

Disposal Plan: Managing this compound Waste

Treat all peptide waste as laboratory chemical waste to ensure safe handling and prevent environmental contamination.[9][10] Never pour peptide solutions down the sink.[9]

Waste Segregation and Disposal:

  • Liquid Waste: Collect all solutions containing this compound in a designated, clearly labeled, and leak-proof hazardous waste container.[1][11]

  • Solid Waste: Dispose of all contaminated materials, including empty vials, pipette tips, gloves, and wipes, in a dedicated hazardous waste container.[1][9]

  • Institutional Protocols: Adhere strictly to your institution's environmental health and safety (EH&S) guidelines for hazardous waste disposal.[8] Contact your EH&S department to schedule regular pickups.[8]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling & Reconstitution cluster_use_storage Use & Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Goggles) B Prepare Clean Workspace A->B C Allow Lyophilized Peptide to Reach Room Temp. B->C D Work in Ventilated Area (Fume Hood for Powder) C->D E Reconstitute Peptide with Sterile Buffer D->E F Aliquot into Single-Use Vials E->F G Perform Experiment F->G H Store Aliquots at -20°C or -80°C F->H I Dispose of Liquid Waste in Labeled Container G->I J Dispose of Solid Waste (Tips, Vials, Gloves) in Labeled Container G->J K Decontaminate Workspace I->K J->K L Remove PPE and Wash Hands K->L

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.